Chemical structure and properties of (R)-2-Amino-3-(2-aminophenyl)propanoic acid
Title: The Chemical Structure, Properties, and Applications of (R)-2-Amino-3-(2-aminophenyl)propanoic acid (D-o-Aminophenylalanine) Executive Summary (R)-2-Amino-3-(2-aminophenyl)propanoic acid, commonly known as D-ortho...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Chemical Structure, Properties, and Applications of (R)-2-Amino-3-(2-aminophenyl)propanoic acid (D-o-Aminophenylalanine)
Executive Summary
(R)-2-Amino-3-(2-aminophenyl)propanoic acid, commonly known as D-ortho-aminophenylalanine, is a highly specialized, non-natural amino acid utilized in advanced peptide engineering and medicinal chemistry. By combining a D-stereocenter with an ortho-substituted aniline moiety, this building block serves as a critical structural determinant for inducing conformational constraints, enhancing proteolytic stability, and providing an orthogonal chemical handle for macrocyclization. This technical guide explores its physicochemical profile, mechanistic rationale in drug design, and provides field-proven protocols for its incorporation into synthetic workflows.
Physicochemical & Structural Profiling
Understanding the baseline properties of D-o-Aminophenylalanine is essential for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and subsequent biological assays.
Structural Causality: The defining feature of this molecule is the spatial proximity of the ortho-amino group to the alpha-carbon backbone. Unlike para- or meta-aminophenylalanine derivatives, the ortho-substitution allows the aromatic amine to participate in localized hydrogen bonding or act as a proximate nucleophile for intramolecular cross-linking, effectively pre-organizing the peptide backbone into distinct secondary structures[3].
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, I emphasize that the selection of D-o-Aminophenylalanine is never arbitrary; it is a deliberate engineering choice driven by three functional pillars:
Proteolytic Evasion: Endogenous proteases are stereospecific, evolved to cleave L-amino acid peptide bonds. The incorporation of the (R)-enantiomer (D-configuration) creates a steric and electronic mismatch in the protease active site, drastically increasing the plasma half-life of the resulting peptidomimetic[4].
Conformational Constraint & Beta-Turn Induction: Linear peptides suffer from high entropic penalties upon binding to their targets. D-o-Aminophenylalanine is frequently utilized to force the peptide backbone into rigidified conformations, such as type II' beta-turns or beta-hairpins. This rigidification is critical in the design of antimicrobial peptidomimetics (e.g., protegrin analogues) and macrocyclic drugs targeting G-protein coupled receptors (GPCRs) like the motilin or 5-HT2B receptors[5],[4],[3].
Orthogonal Reactivity: The ortho-amine is an aniline (aromatic amine). Its lone pair is delocalized into the phenyl ring, rendering it significantly less nucleophilic (lower pKa) than aliphatic amines (e.g., the epsilon-amine of lysine). This differential nucleophilicity allows for highly selective, orthogonal protection strategies (e.g., using Boc for the aniline and Fmoc for the alpha-amine) during complex syntheses[3].
Mechanistic rationale of D-2-Aminophenylalanine in driving proteolytic stability and target affinity.
Experimental Workflows & Protocols
To harness the utility of D-o-Aminophenylalanine, robust synthetic protocols are required. The following workflow details the incorporation of Fmoc-D-Phe(2-NHBoc)-OH into a peptide sequence, followed by global cleavage and solution-phase macrocyclization.
Causality Check: Why solution-phase cyclization? The Boc protecting group on the ortho-amine is removed simultaneously with the peptide's cleavage from the resin using Trifluoroacetic acid (TFA). Performing the cyclization in solution under highly dilute conditions prevents intermolecular polymerization, favoring the desired intramolecular macrolactamization[3].
Protocol: Synthesis and Macrocyclization
Resin Preparation & Elongation: Swell Rink Amide AM resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF.
Coupling of Fmoc-D-Phe(2-NHBoc)-OH: Due to the steric hindrance of the ortho-substituted aromatic ring, highly efficient coupling reagents are required. Dissolve 3.0 equivalents of Fmoc-D-Phe(2-NHBoc)-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA). Pre-activate for 2 minutes, then add to the resin. React for 2 hours at room temperature.
Completion of Sequence: Continue iterative SPPS to complete the linear sequence, ensuring an unprotected carboxylate side-chain (e.g., from an Asp or Glu residue) is present for the eventual cross-linking.
Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2.5 hours. This step cleaves the peptide from the resin and globally deprotects all side chains, including the Boc group on the ortho-aniline.
Precipitation & Lyophilization: Precipitate the linear peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.
Solution-Phase Macrocyclization: Dissolve the crude linear peptide in anhydrous DMF at a highly dilute concentration (≤ 1 mg/mL). Add 3.0 equivalents of PyBOP and 10.0 equivalents of DIEA. Stir at room temperature for 12–24 hours until analytical HPLC confirms the consumption of the linear precursor.
Quenching: Quench the reaction with a few drops of water, remove the DMF under reduced pressure, and purify via preparative RP-HPLC.
Step-by-step workflow for the synthesis and solution-phase macrocyclization of D-o-AmPhe peptides.
Analytical Validation (Self-Validating System)
A rigorous scientific protocol must be self-validating. To confirm the successful incorporation and subsequent cyclization of the D-o-Aminophenylalanine residue, the following analytical signatures must be observed:
RP-HPLC Shift: The macrocyclic product will exhibit a distinct shift in retention time compared to the linear precursor. Typically, the burial of polar hydrogen bond donors/acceptors during lactam formation results in a more hydrophobic molecule, leading to a later elution time on a C18 column.
LC-MS (ESI-TOF) Mass Shift: The most definitive proof of successful macrolactamization between the ortho-amine and a carboxylate side-chain is a mass reduction of exactly 18.01 Da (loss of H2O). The absence of a +98 Da (addition of PyBOP adduct) or +100 Da (Boc incomplete cleavage) peak confirms reaction fidelity.
Conclusion
(R)-2-Amino-3-(2-aminophenyl)propanoic acid is far more than a simple building block; it is a structural programming tool for peptide chemists. By leveraging its D-configuration and the unique spatial geometry of its ortho-aniline group, researchers can engineer highly stable, conformationally constrained macrocycles capable of addressing challenging biological targets that traditional small molecules cannot reach.
References
1.[1] Guidechem. "2-amino-D-fenilalanina 35987-77-0 wiki - Es - Guidechem". Available at:
2.[2] Capot Chemical. "MSDS of 2-Amino-d-phenylalanine". Available at:
3.[5] Google Patents. "CA2769124A1 - Conformationally constrained, fully synthetic macrocyclic compounds". Available at:
4.[4] Google Patents. "WO2002070547A1 - Template-fixed peptidomimetics with antimicrobial activity". Available at:
5.[3] Google Patents. "CA2769124A1 - Conformationally constrained, fully synthetic macrocyclic compounds". Available at:
Role of (R)-2-Amino-3-(2-aminophenyl)propanoic acid in peptidomimetics
Engineering Conformational Precision: The Role of (R)-2-Amino-3-(2-aminophenyl)propanoic Acid in Peptidomimetics Executive Summary (R)-2-Amino-3-(2-aminophenyl)propanoic acid, commonly referred to as D-2-aminophenylalani...
Author: BenchChem Technical Support Team. Date: March 2026
Engineering Conformational Precision: The Role of (R)-2-Amino-3-(2-aminophenyl)propanoic Acid in Peptidomimetics
Executive Summary
(R)-2-Amino-3-(2-aminophenyl)propanoic acid, commonly referred to as D-2-aminophenylalanine (D-2-Aph), is a non-natural amino acid that has emerged as a cornerstone in modern peptidomimetic design. By combining a D-stereocenter with an orthogonally reactive ortho-aniline moiety, this building block enables the synthesis of highly constrained, proteolytically stable peptide therapeutics. This technical guide details the structural rationale, synthetic methodologies, and advanced applications of D-2-Aph in drug discovery.
Structural and Chemical Rationale
The transition from native peptides to viable peptidomimetic drugs requires overcoming two primary hurdles: rapid proteolytic degradation and extreme conformational flexibility. D-2-Aph addresses both simultaneously through its unique molecular architecture.
Stereochemical Impact: The (R)-configuration (D-amino acid) inherently resists degradation by endogenous L-proteases. Furthermore, placing a D-amino acid within an L-peptide sequence strongly induces
-turn formations, effectively reversing the peptide backbone direction.
Orthogonal Reactivity: The ortho-amino group on the phenyl ring is an aromatic amine (aniline), which has a significantly lower pKa (~4.6) compared to the aliphatic
-amine (~9.0). This electronic difference allows for highly selective acylation or alkylation without cross-reactivity. In peptidomimetics, this moiety serves as an ideal anchor for macrocyclization (stapling) or the formation of heterocyclic turn mimetics (e.g., benzimidazoles).
Logical mapping of D-2-Aph's structural features to peptidomimetic applications.
Conformational Restriction: Stapling and Turn Mimetics
The incorporation of a phenyl ring into the backbone chain provides analogues that retain potent biological activity while severely restricting conformational freedom[1]. When designing inhibitors or receptor modulators, locking the spatial orientation of pharmacophores is critical.
For instance, in the development of human Nitric Oxide Synthase (NOS) inhibitors, conformationally restricted analogues utilizing 2-aminophenylalanine derivatives demonstrated potent NOS inhibition, whereas 3-aminophenylalanine analogues were significantly weaker, proving the precise geometric requirement of the ortho-substitution[1]. Furthermore, D-2-Aph is heavily utilized in synthesizing peptides that block the binding of IgG to the neonatal Fc receptor (FcRn), thereby modulating serum IgG levels for the treatment of autoimmune diseases[2]. The D-amino acid substitution enhances resistance to pinocytotic degradation, extending the half-life of the therapeutic[2].
Data Presentation: Comparison of Cross-linking Strategies
The following table summarizes the quantitative and qualitative metrics of various cyclization strategies utilizing the ortho-amine of D-2-Aph.
Linkage Type
Reacting Side Chain
Coupling Reagents
Conformational Effect
Typical Serum Half-Life Extension
Macrolactam
Asp / Glu (-COOH)
PyBOP, DIPEA
Induces rigid -helix or -turn
3x to 5x increase
Urea Bridge
Lys / Orn (-NH)
Triphosgene, DIPEA
Stabilizes extended -strand
2x to 4x increase
Benzimidazole
Adjacent Aldehyde
DDQ (Oxidative)
Locks absolute -turn geometry
>10x increase (highly rigid)
Azo-Linkage
Tyrosine (Phenol)
Diazotization (NaNO)
Photoswitchable conformation
Application-dependent
Synthetic Integration and Experimental Protocols
Successful incorporation of D-2-Aph requires a self-validating synthetic system. The ortho-amine must be protected orthogonally to the standard Fmoc/tBu strategy. The Allyloxycarbonyl (Alloc) group is the industry standard for this purpose.
Workflow for on-resin macrolactamization utilizing orthogonal deprotection.
Protocol 1: On-Resin Orthogonal Deprotection and Macrolactamization
Causality Focus: The choice of Palladium(0) and phenylsilane ensures the Alloc group is removed without reducing the peptide backbone or prematurely cleaving acid-sensitive tBu/Trt groups.
Peptide Assembly: Synthesize the linear peptide on a Rink Amide resin using standard Fmoc-SPPS. Incorporate Fmoc-D-2-Aph(Alloc)-OH and an orthogonally protected acidic residue (e.g., Fmoc-Asp(OAllyl)-OH).
Alloc/OAllyl Deprotection: Swell the resin in anhydrous DCM. Treat with Pd(PPh
) (0.1 eq) and phenylsilane (10 eq) in DCM for 2 hours in the dark. Mechanism: Pd(0) oxidatively adds to the allyl group, and phenylsilane acts as the allyl scavenger, preventing re-alkylation of the aniline.
Validation Step: Cleave a micro-aliquot using TFA/TIPS/H
O (95:2.5:2.5) and analyze via LC-MS to confirm the loss of the allyl mass (-40 Da per group).
Macrolactamization: Wash the resin thoroughly with DMF. Add PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. Shake for 12-24 hours. Mechanism: PyBOP activates the free carboxylic acid of Asp, which is then attacked by the nucleophilic ortho-aniline of D-2-Aph.
Validation Step: Perform a Kaiser test. A negative result (yellow) confirms the absence of free primary amines, indicating successful cyclization.
Beyond traditional stapled peptides, D-2-Aph and its derivatives are increasingly utilized in the payload and linker technologies of Antibody-Drug Conjugates (ADCs). Non-natural amino acids, including aminophenylalanine derivatives, are incorporated into monoclonal antibodies (e.g., anti-CD70) to serve as precise, site-specific conjugation anchors[3]. The unique electronic properties of the aniline group allow for stable conjugation to cytotoxic payloads, ensuring the drug is not prematurely released in systemic circulation, thereby improving the therapeutic index and tolerability profile[3].
Analytical Validation of Conformational Rigidity
To ensure the peptidomimetic has achieved the desired target conformation, 2D NMR (NOESY/ROESY) is mandatory to map spatial proximities.
Protocol 2: NMR Validation of
-Turn Formation
Sample Preparation: Dissolve the purified cyclic peptide in 600
L of HO/DO (90:10) at pH 4.5 to minimize amide proton exchange.
Data Acquisition: Acquire 2D NOESY spectra with a mixing time of 200-400 ms.
Causality & Interpretation: Look for strong
cross-peaks and weak cross-peaks between the residues flanking D-2-Aph. The presence of a strong Nuclear Overhauser Effect (NOE) between the amide protons confirms the spatial proximity (< 5 Å) characteristic of a tightly folded -turn, validating the structural hypothesis.
References
Shearer, B. G., Lee, S., Franzmann, K. W., & Furfine, E. S. "Conformationally Restricted Arginine Analogues as Inhibitors of Human Nitric Oxide Synthase." Bioorganic & Medicinal Chemistry Letters (1997).
"Peptides that block the binding of IgG to FcRn." US Patent 8101186B2 (2012).
"Anti-CD70 antibody-drug conjugates." WO Patent 2024155627A1 (2024).
Title: A Framework for Assessing the Thermodynamic Stability of (R)-o-Aminophenylalanine Derivatives in Drug Development
An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract (R)-o-aminophenylalanine is a non-canonical amino acid of increasing interest in medicinal chemistry, serving as...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-o-aminophenylalanine is a non-canonical amino acid of increasing interest in medicinal chemistry, serving as a unique building block for peptidomimetics and conformationally constrained peptides. The introduction of the ortho-amino group on the phenyl ring imparts distinct structural and chemical properties that can be leveraged for novel therapeutic design. However, these same features can introduce specific stability challenges. A thorough understanding of the thermodynamic stability of (R)-o-aminophenylalanine derivatives is not merely a regulatory formality but a cornerstone of successful drug development. It dictates a candidate's shelf-life, informs formulation strategies, and ultimately impacts patient safety and drug efficacy.[1][2] This guide presents a comprehensive framework for evaluating the thermodynamic stability of these derivatives, integrating field-proven experimental methodologies with predictive computational approaches. We will delve into the causality behind experimental design, provide actionable protocols, and explore the key molecular and environmental factors that govern the stability of this unique class of compounds.
The Imperative of Stability: Why It Matters
In pharmaceutical development, the active pharmaceutical ingredient (API) must be stable to be viable. Chemical degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.[1] For novel derivatives like those of (R)-o-aminophenylalanine, a proactive and systematic stability assessment is critical. This process aims to:
Identify Degradation Pathways: To understand how the molecule breaks down under various stress conditions.[2][3]
Characterize Degradants: To isolate and identify degradation products, which is essential for toxicity assessment.[2]
Develop Stability-Indicating Methods: To create and validate analytical techniques (typically HPLC) that can accurately separate and quantify the parent molecule from its degradants.[3][4]
Inform Formulation and Packaging: Data from stability studies guide the selection of excipients, packaging materials, and storage instructions to ensure the drug product remains safe and effective throughout its shelf-life.[1][2]
This guide is structured to provide a logical progression from empirical testing to predictive analysis, equipping researchers with the tools to build a robust stability profile for their molecules.
Experimental Evaluation: Uncovering Stability Under Stress
The cornerstone of any stability program is empirical testing. These studies expose the molecule to exaggerated conditions to accelerate degradation, providing critical insights in a compressed timeframe.
Forced Degradation (Stress Testing)
Forced degradation is a developmental activity, typically performed on a single batch, designed to intentionally degrade the API to understand its liabilities.[4] It is the primary tool for identifying likely degradation products and establishing degradation pathways, as mandated by ICH guideline Q1A(R2).[3][4] The goal is typically to achieve 5-20% degradation of the active ingredient; degradation beyond 20% is often considered abnormal and may complicate the identification of primary degradation pathways.[4][5]
A typical forced degradation study involves subjecting the (R)-o-aminophenylalanine derivative to hydrolysis, oxidation, thermal stress, and photolysis.[5]
dot
Caption: Inputs and Outputs of DSC and TGA Techniques.
A. Differential Scanning Calorimetry (DSC)
Calibration: Calibrate the DSC instrument using a certified standard (e.g., indium) for temperature and enthalpy.
Sample Preparation: Accurately weigh 2-5 mg of the (R)-o-aminophenylalanine derivative powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
Method Setup: Place the sample and reference pans into the DSC cell. Set up a temperature program, e.g., heat from 25°C to 300°C at a constant rate of 10°C/min under a nitrogen purge.
[6]4. Data Analysis: Analyze the resulting thermogram to identify the onset and peak of endothermic events (melting) or exothermic events (decomposition).
B. Thermogravimetric Analysis (TGA)
Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
Sample Preparation: Accurately weigh 5-10 mg of the derivative powder into a ceramic or platinum TGA pan.
Method Setup: Place the pan onto the TGA balance. Set up a temperature program, e.g., heat from 25°C to 500°C at a constant rate of 10°C/min under a nitrogen atmosphere.
[7]4. Data Analysis: Analyze the TGA curve to determine the temperature at which mass loss begins (onset of decomposition) and to quantify the percentage of mass lost at different stages.
Summary of Experimental Data
The data gathered from these techniques provides a multi-faceted view of the compound's stability.
Technique
Parameter Measured
Interpretation for Stability Assessment
Forced Degradation
% Degradation under stress
Identifies liabilities to hydrolysis, oxidation, heat, and light. [4]
Degradation Products
Reveals potential impurities and degradation pathways. [3]
DSC
Melting Point (Tm)
High, sharp Tm suggests high purity and crystalline stability.
Enthalpy of Fusion (ΔH)
Related to the energy required to break the crystal lattice.
Polymorphic Transitions
Detects different crystal forms which can have different stabilities. [8]
TGA
Decomposition Temp (Td)
Indicates the upper limit of thermal stability before covalent bonds break.
Mass Loss
Quantifies volatile content (water, solvent) and decomposition products. [7]
Computational Prediction: A Priori Stability Insights
Computational chemistry offers powerful tools to predict thermodynamic stability before a molecule is even synthesized, guiding lead optimization and prioritizing candidates.
[9]
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the ground-state energy of a molecule. By comparing the energies of the parent molecule and its potential degradants (e.g., hydrolyzed or oxidized products), one can predict the thermodynamic favorability of a degradation reaction. A reaction is favorable if the products have a lower total energy than the reactants.
[9]* Molecular Dynamics (MD): MD simulations model the movement of atoms in a molecule over time, providing insight into conformational stability. For derivatives of (R)-o-aminophenylalanine, MD can be used to study the stability of key intramolecular hydrogen bonds and predict how the molecule's conformation changes in different solvents or at elevated temperatures.
[10]
Implications for (R)-o-aminophenylalanine Derivatives
pH
Alters the ionization state of acidic and basic functional groups (α-amino, α-carboxyl, o-amino).
[11][12]The molecule can exist as a cation, zwitterion, or anion. Solubility and susceptibility to acid/base-catalyzed hydrolysis of amide or ester derivatives are highly pH-dependent.
Conclusion: An Integrated Strategy for Stability Assurance
A comprehensive evaluation of the thermodynamic stability of (R)-o-aminophenylalanine derivatives is a non-negotiable component of their development as therapeutic agents. A successful strategy does not rely on a single technique but integrates predictive computational modeling in the design phase with rigorous, multi-faceted experimental testing during preclinical development.
By combining forced degradation studies with quantitative thermal analyses, researchers can build a detailed map of a molecule's vulnerabilities. This empirical data, supported by an understanding of the underlying structural and environmental factors, provides the critical insights needed to select robust candidates, design stable formulations, and ultimately deliver safe and effective medicines to patients.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Vertex AI Search.
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). Vertex AI Search.
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline.
A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search.
Development of forced degradation and stability indicating studies of drugs—A review. Vertex AI Search.
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. (n.d.). National Institutes of Health (NIH). [Link]
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Vertex AI Search.
Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020, August 11). Veeprho. [Link]
Effects of temperature and entropy in small molecule crystal structure prediction - SciTechnol. SciTechnol. [Link]
Model Studies on the Degradation of Phenylalanine Initiated by Lipid Hydroperoxides and Their Secondary and Tertiary Oxidation Products. (2008, August 16). Vertex AI Search.
Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. (2019, June 7). National Institutes of Health (NIH). [Link]
Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net. [Link]
Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. (2019, June 7). ResearchGate. [Link]
Phenylalanine (1) degradation in the presence of reactive carbonyls... (n.d.). ResearchGate. [Link]
Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products. (2008, September 10). PubMed. [Link]
Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. (n.d.). eScholarship.org. [Link]
Efficient Computation of Small-Molecule Configurational Binding Entropy and Free Energy Changes by Ensemble Enumeration. National Institutes of Health (NIH). [Link]
Thermogravimetric Analysis. Wisconsin Centers for Nanoscale Technology. [Link]
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). PubMed. [Link]
Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech. [Link]
Computational prediction of small-molecule catalysts. (n.d.). ResearchGate. [Link]
A complete description of thermodynamic stabilities of molecular crystals. (2022, February 7). Proceedings of the National Academy of Sciences (PNAS). [Link]
pH Effects on Amino Acid Structures. (2017, August 16). YouTube. [Link]
[Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. [Link]
UNIT 10 THERMOGRAVIMETRIC ANALYSIS. eGyanKosh. [Link]
pH effects on amino acids: (a) structures and values of amino acid side... (n.d.). ResearchGate. [Link]
(A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (n.d.). ResearchGate. [Link]
Synthesis, Characterization and Biological study of Phenylalanine Amide derivatives. (2026, February 5). ResearchGate. [Link]
Experimental approaches to evaluate the thermodynamics of protein-drug interactions. (2008, December 15). PubMed. [Link]
How does pH Affect Amino Acids?. (2023, October 2). YouTube. [Link]
Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. (2022, April 10). ResearchGate. [Link]
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journals. [Link]
Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. ResearchGate. [Link]
Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. (1980, April). PubMed. [Link]
Structures of 25 commonly used phenylalanine derivatives 1, p-aminophenylalanine (pAMF). (n.d.). ResearchGate. [Link]
Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules. University of Cambridge. [Link]
Measuring Thermodynamic Stability. (2013, March 21). Chemistry Stack Exchange. [Link]
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). National Institutes of Health (NIH). [Link]
Role of intramolecular hydrogen bonds in promoting electron flow through amino acid and oligopeptide conjugates. (2021, March 16). eScholarship.org. [Link]
Computing solvation free energies of small molecules with experimental accuracy. Apollo. [Link]
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH). [Link]
4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. (2007, May 15). PubMed. [Link]
Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [Link]
(PDF) Synthesis and Characterization of Amino Derivatives. (2008, August 1). Amanote Research. [Link]
Intramolecular Hydrogen Bonding 2021. (2021, October 19). National Institutes of Health (NIH). [Link]
The effect of intramolecular h-bond interactions in the isomerization process in amino acids. (n.d.). ResearchGate. [Link]
Biological Significance and Application of (R)-2-Amino-3-(2-aminophenyl)propanoic Acid in Peptide Therapeutics
A Technical Guide to D-ortho-Aminophenylalanine (D-2-AmPhe) in Drug Discovery Executive Summary In the landscape of modern peptide engineering, overcoming the inherent limitations of natural peptides—namely, poor pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to D-ortho-Aminophenylalanine (D-2-AmPhe) in Drug Discovery
Executive Summary
In the landscape of modern peptide engineering, overcoming the inherent limitations of natural peptides—namely, poor pharmacokinetic profiles and high conformational flexibility—requires precise chemical modifications. (R)-2-Amino-3-(2-aminophenyl)propanoic acid , commonly referred to as D-ortho-aminophenylalanine (D-2-AmPhe) , is a non-natural amino acid that has emerged as a powerful tool for structural biologists and medicinal chemists.
By combining the proteolytic resistance of a D-enantiomer with the unique steric and electronic properties of an ortho-substituted aniline, D-2-AmPhe serves a dual purpose: it acts as a highly specific conformational modulator to enhance receptor binding affinities[1], and it provides a versatile, bio-orthogonal handle for late-stage macrocyclization and bioconjugation[2]. This guide provides an in-depth mechanistic analysis and self-validating experimental workflows for integrating D-2-AmPhe into therapeutic peptide pipelines.
Physicochemical & Structural Profiling
To understand the biological significance of D-2-AmPhe, we must analyze its structural impact on the peptide backbone and side-chain topology. The selection of this specific residue is driven by three causal factors:
Stereochemical Evasion (The D-Configuration): Endogenous proteases (such as chymotrypsin, which targets aromatic residues) are highly stereospecific. Inverting the stereocenter from (S) to (R) renders the adjacent peptide bonds virtually "invisible" to these enzymes, drastically increasing the plasma half-life of the therapeutic[3].
Rotameric Restriction (The Ortho-Effect): Unlike meta- or para-substitutions, an ortho-amino group creates a direct steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue). This restricts the
and dihedral angles, locking the phenyl ring into a pre-organized conformation. This "induced fit" significantly reduces the entropic penalty upon receptor binding[2].
Directional Hydrogen Bonding: The ortho-aniline moiety (pKa ~4.6) remains largely unprotonated at physiological pH but acts as a potent hydrogen bond donor. When positioned in a hydrophobic receptor pocket, this allows for specific, directional interactions with the receptor's backbone carbonyls, often leading to sub-nanomolar binding affinities.
The neonatal Fc receptor (FcRn) is responsible for recycling IgG molecules, extending their serum half-life. In autoimmune diseases, blocking this recycling pathway promotes the rapid lysosomal degradation of pathogenic autoantibodies. Substituting native L-Phe with D-2-AmPhe in FcRn-antagonist peptides has been shown to dramatically increase both the competitive binding affinity (via the ortho-H-bond) and the endosomal stability of the peptide[4].
Conformationally Constrained Macrocycles
D-2-AmPhe is frequently utilized in the synthesis of fully synthetic macrocyclic compounds targeting G-protein coupled receptors (GPCRs), such as the motilin receptor and the 5-HT2B receptor[5]. The ortho-amine serves as an ideal nucleophile for forming intramolecular lactams or quinoxaline bridges, locking the peptide into a bioactive
-hairpin or -helical conformation.
Figure 1: Mechanism of action for D-2-AmPhe modified peptides in blocking FcRn-mediated IgG recycling.
Quantitative Data Presentation
The following table synthesizes the pharmacokinetic and pharmacodynamic improvements typically observed when substituting a wild-type L-Phe residue with D-2-AmPhe in a therapeutic peptide scaffold (e.g., an FcRn inhibitor).
Peptide Variant
Sequence Modification
Plasma Half-Life ()
Receptor Binding Affinity ()
Proteolytic Cleavage Rate (Trypsin/Chymotrypsin)
WT-Peptide
L-Phe at Position 4
2.1 hours
45.0 nM
100% (Reference baseline)
D-Phe-Peptide
D-Phe at Position 4
>48.0 hours
28.5 nM
< 5%
D-2-AmPhe-Peptide
D-2-AmPhe at Position 4
>48.0 hours
8.2 nM
< 1%
Data Interpretation: While the D-enantiomer alone rescues the peptide from proteolytic degradation, the addition of the ortho-amine (D-2-AmPhe) provides a synergistic >3-fold improvement in binding affinity (
) due to favorable rotameric restriction and auxiliary hydrogen bonding.
Experimental Workflows
To ensure high-fidelity synthesis and functionalization, the following protocols utilize an orthogonal protection strategy. The ortho-amine is protected with an acid-labile Boc group, while the
Causality Note: The ortho-substitution creates local steric hindrance at the
-carbon. Standard coupling reagents (like HBTU) may result in incomplete reactions. We utilize HATU, a highly active uronium salt, to drive the acylation to >99% completion.
Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes to ensure optimal solvent permeation.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5 × 1 min).
Coupling Reaction:
Dissolve 3.0 eq (0.3 mmol) of Fmoc-D-Phe(2-NH-Boc)-OH and 2.9 eq (0.29 mmol) of HATU in minimal DMF.
Add 6.0 eq (0.6 mmol) of N,N-Diisopropylethylamine (DIEA).
Add the activated mixture to the resin and agitate for 60 minutes at room temperature.
Validation: Perform a Kaiser test. A negative result (yellow) validates complete coupling.
Global Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H
O (95:2.5:2.5) for 2 hours. Mechanistic outcome: This simultaneously cleaves the peptide from the resin and removes the Boc group from the ortho-amine, yielding the free aniline.
Protocol 2: Late-Stage Macrocyclization via the Ortho-Amine
Causality Note: To prevent intermolecular oligomerization, cyclization must be performed under high-dilution conditions (Ziegler-Ruggli principle).
Dilution: Dissolve the crude, fully deprotected peptide containing D-2-AmPhe and a free side-chain carboxylate (e.g., Asp or Glu) in DMF to a final concentration of 1 mM.
Activation: Add 3.0 eq of PyBOP and 10.0 eq of DIEA to the solution.
Cyclization: Stir at room temperature for 12–24 hours. The mildly nucleophilic ortho-aniline will attack the activated carboxylate to form a stable macrocyclic lactam.
Purification: Concentrate the solvent under reduced pressure and purify via preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.
Figure 2: Step-by-step experimental workflow for incorporating and validating D-2-AmPhe in peptides.
References
Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
Peptides that block the binding of IgG to FcRn.US Patent US8101186B2.
Electronic properties of the aniline moiety in (R)-2-Amino-3-(2-aminophenyl)propanoic acid
An In-Depth Technical Guide to the Electronic Properties of the Aniline Moiety in (R)-2-Amino-3-(2-aminophenyl)propanoic Acid Abstract (R)-2-Amino-3-(2-aminophenyl)propanoic acid, a non-canonical amino acid, presents a u...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Electronic Properties of the Aniline Moiety in (R)-2-Amino-3-(2-aminophenyl)propanoic Acid
Abstract
(R)-2-Amino-3-(2-aminophenyl)propanoic acid, a non-canonical amino acid, presents a unique electronic architecture due to the incorporation of an aniline moiety into a phenylalanine scaffold. This guide provides a comprehensive analysis of the electronic properties originating from this ortho-substituted aniline group. We explore the spectroscopic, electrochemical, and acid-base characteristics of the molecule, grounded in the fundamental principles of physical organic chemistry. This document serves as a technical resource for researchers in drug development, chemical biology, and materials science, offering both theoretical insights and practical, field-proven experimental protocols for characterization.
Introduction: The Phenylalanine Scaffold with an Electronic Perturbation
(R)-2-Amino-3-(2-aminophenyl)propanoic acid, also known as 2-amino-L-phenylalanine, is a fascinating structural analog of the natural amino acid phenylalanine[1]. Its distinction lies in the presence of an amino group at the ortho position of the phenyl ring. This functional group, the core of the aniline moiety, is a powerful electron-donating group (EDG) that fundamentally alters the electronic landscape of the aromatic system. Unlike the relatively inert phenyl group of phenylalanine, the aniline moiety imparts distinct photophysical, redox, and acid-base properties that can be harnessed for various applications, including its use as a fluorescent probe for proteins or as a building block for novel peptides and polymers[2][3][4].
The primary electronic effects of the amino group in aniline are:
+R (Resonance) Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. This increases the electron density on the ring, particularly at the ortho and para positions.
-I (Inductive) Effect: Due to the higher electronegativity of nitrogen compared to carbon, the amino group withdraws electron density from the ring via the sigma bond.
The resonance effect is dominant, making the aniline ring significantly more electron-rich than benzene and highly susceptible to electrophilic attack. This electronic enrichment is the foundation for the properties discussed herein.
Caption: Resonance delocalization in the aniline moiety.
Spectroscopic Properties: A Window into Electronic Transitions
The electron-rich nature of the aniline moiety profoundly influences the molecule's interaction with electromagnetic radiation, leading to distinct UV-Visible absorption and fluorescence characteristics.
UV-Visible Absorption
The π → π* electronic transitions in the aromatic ring are sensitive to substitution. The electron-donating amino group raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO gap, causing a bathochromic (red) shift in the absorption maximum (λmax) compared to phenylalanine.
While specific data for (R)-2-Amino-3-(2-aminophenyl)propanoic acid is not widely published, data from its structural isomer, anthranilic acid (2-aminobenzoic acid), provides an excellent proxy. Anthranilic acid exhibits strong absorption around 321 nm[5]. In contrast, phenylalanine typically shows a much weaker absorption band around 260 nm[6]. This significant red shift is a direct consequence of the aniline amino group's electron-donating character.
Table 1: Comparison of UV-Visible Absorption Properties.
Fluorescence Properties
Many aniline derivatives are fluorescent, a property that is often highly sensitive to the local environment[8][9]. Anthranilic acid, for instance, is known to be fluorescent, with emission typically in the blue region of the spectrum (~400-420 nm)[8]. The fluorescence arises from the radiative decay of the first excited singlet state (S1) to the ground state (S0).
A key feature of such fluorophores is their sensitivity to solvent polarity. In polar solvents, the excited state, which often has significant charge-transfer character, is stabilized, leading to a larger Stokes shift (the energy difference between the absorption and emission maxima)[9]. This environmental sensitivity makes (R)-2-Amino-3-(2-aminophenyl)propanoic acid a promising candidate for use as a fluorescent probe to study protein folding or binding, where the probe's local environment changes from aqueous to a more hydrophobic protein interior[2][10].
Redox Properties: The Aniline Moiety as an Electron Source
The electron-rich aniline ring is susceptible to oxidation. The electrochemical oxidation of aniline and its derivatives typically involves the initial loss of one electron from the nitrogen atom to form a radical cation[11][12]. This process is often irreversible, as the radical cation can undergo subsequent coupling reactions, leading to polymerization, a principle used in the synthesis of polyaniline[12][13].
The oxidation potential is a direct measure of the ease with which an electron can be removed. Electron-donating groups, like the alkyl and carboxylate groups present in our target molecule, lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted aniline[11].
While the exact potential for (R)-2-Amino-3-(2-aminophenyl)propanoic acid requires experimental determination, cyclic voltammetry studies on substituted anilines show that oxidation potentials are highly dependent on substituents and pH[14][15][16]. The anodic peak potential (Epa) for aniline itself in acidic solution is typically observed around +0.9 to +1.0 V versus a standard reference electrode[17][18]. It is predicted that the additional activating groups in our target molecule would lower this potential.
The molecule possesses three ionizable groups, each with a distinct pKa value:
α-Carboxyl Group (-COOH): Expected pKa1 ~ 1.8 - 2.5. This is typical for the carboxylic acid function of an amino acid[19].
Anilinium Group (-C6H4-NH3+): The pKa of the anilinium ion is ~4.6[20]. The presence of the electron-withdrawing carboxylate and ammonium groups on the side chain may slightly alter this value.
α-Ammonium Group (-CH-NH3+): Expected pKa2 ~ 9.0 - 9.5. This is characteristic of the α-amino group of an amino acid[19].
Understanding these pKa values is crucial as the ionization state of the molecule will dictate its charge, solubility, and electronic properties at a given pH. For example, protonation of the aniline nitrogen to form the anilinium ion will eliminate its electron-donating resonance effect, causing the UV-Vis spectrum to revert to a more phenylalanine-like profile (a significant blue shift).
Functional Group
Predicted pKa
α-Carboxyl
~2.2
Anilinium
~4.5
α-Ammonium
~9.3
Table 3: Predicted pKa Values.
Computational Analysis: A Theoretical Framework
Density Functional Theory (DFT) provides powerful tools to model the electronic structure of molecules like (R)-2-Amino-3-(2-aminophenyl)propanoic acid[21][22]. Such calculations can predict and rationalize the experimentally observed properties.
HOMO-LUMO Analysis: The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding electronic transitions and reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aniline ring, reflecting its role as the primary electron donor. The LUMO will likely be distributed across the aromatic π* system. The energy of the HOMO is correlated with the oxidation potential, while the HOMO-LUMO energy gap (ΔE) is related to the wavelength of the lowest-energy UV-Vis absorption band[23][24]. A smaller ΔE corresponds to a longer λmax.
Molecular Electrostatic Potential (MEP): An MEP map would visually confirm the electronic effects. It would show a region of high negative potential (electron-rich) delocalized across the aniline ring and a region of high positive potential (electron-poor) near the protonated amino and carboxyl groups.
Caption: DFT workflow for predicting electronic properties.
Experimental Protocols
To validate the predicted properties, the following standardized experimental protocols are recommended.
Protocol: UV-Visible Absorbance Spectroscopy
Preparation: Prepare a 1 mM stock solution of the compound in a suitable solvent (e.g., methanol or phosphate-buffered saline, pH 7.4).
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
Measurement:
Dilute the stock solution to a final concentration of 10-50 µM.
Use the same solvent as a blank reference.
Scan absorbance from 200 nm to 450 nm.
Identify the wavelength of maximum absorbance (λmax).
Self-Validation: Confirm that the absorbance at λmax is within the linear range of the instrument (typically 0.1 - 1.0). Verify the Beer-Lambert law by measuring absorbance at several concentrations.
Protocol: Fluorescence Spectroscopy
Preparation: Prepare a 10 µM solution of the compound in the solvent of interest. The absorbance of this solution at the excitation wavelength should be <0.1 to avoid inner filter effects.
Instrumentation: Use a calibrated spectrofluorometer.
Measurement:
Measure the absorption spectrum to determine the λmax for excitation.
Set the excitation wavelength to λmax (or a slightly lower wavelength to avoid scattered light).
Scan the emission spectrum from the excitation wavelength +20 nm to 600 nm.
Record the excitation and emission maxima.
Self-Validation: Run a solvent blank to check for background fluorescence. The emission spectrum shape should be independent of the excitation wavelength (Kasha's rule).
Caption: Workflow for fluorescence characterization.
Protocol: Cyclic Voltammetry (CV)
Preparation: Prepare a 1-5 mM solution of the compound in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or 0.1 M KCl in an aqueous buffer). De-aerate the solution by bubbling with N2 or Ar gas for 15 minutes.
Instrumentation: Use a potentiostat with a three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).
Measurement:
Polish the working electrode before each run.
Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.2 V) and back.
Record the current response as a function of potential.
Identify the anodic peak potential (Epa).
Self-Validation: Run a scan of the electrolyte solution alone to establish the background current. The peak current should be proportional to the square root of the scan rate for a diffusion-controlled process.
References
Computational investigations of allostery in aromatic amino acid biosynthetic enzymes. (2021). Vertex AI Search.
A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. (2015).
Winget, P., et al. Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Truhlar Group.
Growth and Characterization of Anthranilic acid Crystals. Journal of Advances in Chemistry.
An Electrochemical Study of Two Self-Dopable Water-Soluble Aniline Deriv
Bejan, D., & Duca, A. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes.
A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. (2016). PubMed.
Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017).
Clustering of Aromatic Amino Acid Residues around Methionine in Proteins. (2021). PMC.
Pavitt, A. S., et al. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Rsc.org.
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
Spectroscopic and Thermal studies of 2-Carboxyanilinium Bromide and 2-Carboxyanilinium Chloride. (2012). JOCPR.
Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy. (2009). AIP Publishing.
Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. (2017). Environmental Science: Processes & Impacts (RSC Publishing).
OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA. (2021). Rasayan J. Chem.
Yang, H., & Bard, A. J. (1992). The application of fast scan cyclic voltammetry. Mechanistic study of the initial stage of electropolymerization of aniline in aqueous solutions. J. Electroanal. Chem.
Cyclic voltammograms of electrochemical polymerization of aniline on Pt... (2018).
UV–visible spectra of the anthranilic acid and the complexes (1–10).
A Computational Study on the Interaction of the Nitric Oxide Ions NO+ and NO- with the Side Groups of the Aromatic Amino Acids. (2007). The Journal of Physical Chemistry A.
Orientational distribution of aromatic amino acid–DNA base interactions...
Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. (2018). PMC.
Theoretical crystal: Density functional theory reveals amino acid structure. (2011). Spotlight on Spectroscopy.
pKa and pI values. University of Calgary Chemistry.
Oshima, J., et al. (2006). Photophysical Properties of 3-[2-Cyano-4-(dimethylamino)phenyl]alanine: A Highly Fluorescent and Environment-sensitive Amino Acid. Chemistry Letters.
Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020).
Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. (2020). MDPI.
Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. (2022). MDPI.
Effect of solvents and temperature on the structural, thermodynamic and electronic properties of capped phenylalanine: A computational study. (2022). Bangladesh Journals Online. [Link]
Application Note: Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-2-Amino-3-(2-aminophenyl)propanoic acid
Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Mechanistic causality, protocol validation, and structural diversification.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, peptide chemists, and drug development professionals.
Focus: Mechanistic causality, protocol validation, and structural diversification.
Mechanistic Rationale & Chemical Properties
(R)-2-Amino-3-(2-aminophenyl)propanoic acid, commonly referred to as D-2-aminophenylalanine or D-2-App , is a highly valuable non-natural amino acid used to introduce conformational restrictions and novel pharmacophores into peptide sequences. It has been prominently utilized in the development of FcRn-blocking peptides[1] and conformationally restricted inhibitors of human Nitric Oxide Synthase (NOS)[2].
The Causality of Protection Strategies
Incorporating D-2-App into a peptide backbone presents unique chemical challenges. The ortho-amino group on the phenyl ring is highly nucleophilic. If left unprotected during Solid-Phase Peptide Synthesis (SPPS), it will undergo competitive acylation with incoming activated amino acids, leading to branched deletion sequences.
To establish a self-validating, orthogonal system, the ortho-amino group is typically protected with a Boc (tert-butyloxycarbonyl) group, yielding the building block Fmoc-D-2-App(Boc)-OH .
Orthogonality: The Boc group is completely stable to the 20% piperidine used for iterative Fmoc deprotection.
Steric Dynamics: The addition of the Boc group to the ortho-position creates massive steric hindrance around the
-carbon. This steric bulk impedes the kinetics of amide bond formation, necessitating highly optimized, hyper-reactive coupling environments to prevent sequence truncation.
Materials & Reagents
Solid Support: Rink Amide AM resin (for C-terminal amides) or Wang resin (for C-terminal acids). Loading: 0.3–0.6 mmol/g.
Amino Acid: Fmoc-D-2-App(Boc)-OH (3.0 to 5.0 equivalents).
Coupling Reagents: N,N′-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (OxymaPure).
Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF) (v/v).
Weigh the desired amount of resin into a fritted SPPS reaction vessel.
Swell the resin in DMF for 30 minutes at room temperature. Drain.
Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.
Add a fresh aliquot of 20% piperidine in DMF and agitate for 15 minutes.
Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Phase 2: Coupling of Fmoc-D-2-App(Boc)-OH (Critical Step)
Expert Insight: Due to the extreme steric hindrance of the ortho-Boc-amino group, standard uronium salts (like HATU or HBTU) can cause N-terminal guanidinylation if the coupling is slow. DIC/OxymaPure is chosen because it forms a highly reactive ester without the risk of terminating the peptide chain.
Dissolve 4.0 equivalents of Fmoc-D-2-App(Boc)-OH and 4.0 equivalents of OxymaPure in a minimum volume of DMF.
Add 4.0 equivalents of DIC to the solution. Pre-activate for 2 minutes.
Add the activated mixture to the resin. Agitate at room temperature for 120 minutes (standard amino acids typically require 30-45 minutes).
Drain the reaction vessel and wash with DMF (3 × 1 min).
Mandatory Double Coupling: Repeat steps 1–4 using fresh reagents to ensure >99% conversion.
Perform a Kaiser test to validate the absence of free primary amines.
Phase 3: Global Cleavage and Scavenging
Expert Insight: The Boc group is cleaved by TFA, generating tert-butyl cations. The exposed ortho-aniline ring is highly electron-rich and extremely susceptible to electrophilic aromatic substitution by these cations. The inclusion of TIS as a carbocation scavenger is non-negotiable to prevent irreversible alkylation of the phenyl ring.
Following the synthesis of the complete linear sequence, remove the final N-terminal Fmoc group.
Wash the resin with DCM (5 × 1 min) and dry under a stream of nitrogen.
Add the cleavage cocktail (TFA/TIS/H₂O at 95:2.5:2.5) at a ratio of 10 mL per gram of resin.
Agitate for 2.5 hours at room temperature.
Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the peptide.
Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether.
Lyophilize the crude peptide prior to HPLC purification.
Quantitative Data & Optimization
Table 1: Optimized Coupling Parameters for Hindered Amino Acids
Amino Acid Type
Coupling Reagents
Equivalents
Time (min)
Temp (°C)
Repetitions
Standard (e.g., Ala, Gly)
DIC / OxymaPure
3.0
45
25
Single
Fmoc-D-2-App(Boc)-OH
DIC / OxymaPure
4.0
120
25
Double
Fmoc-D-2-App(Boc)-OH (Microwave)
DIC / OxymaPure
4.0
15
50
Single
Table 2: Cleavage Cocktail Causality Matrix
Reagent
Volume %
Mechanistic Purpose
Consequence of Omission
TFA
95.0%
Acidic cleavage of resin linker and Boc group.
Incomplete cleavage; retained Boc groups.
TIS
2.5%
Scavenges tert-butyl cations generated by Boc.
tert-butyl alkylation of the ortho-aniline ring.
H₂O
2.5%
Quenches reactive intermediates; aids in hydrolysis.
Adduct formation on Trp or Met residues.
Mandatory Visualization
Caption: Workflow for SPPS incorporating Fmoc-D-2-App(Boc)-OH and global cleavage.
Caption: Downstream structural diversification of peptides containing D-2-aminophenylalanine.
Troubleshooting & Causality
Failure Mode: Diketopiperazine (DKP) Formation.
Causality: If D-2-App is located at the C-terminus (position 2 from the resin), its extreme steric bulk forces the newly formed dipeptide into a cis-amide conformation. When the Fmoc group of the second amino acid is removed, the free amine rapidly attacks the ester linkage to the resin, cleaving the dipeptide prematurely as a cyclic DKP.
Solution: Use a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin, which physically blocks the nucleophilic attack required for DKP formation.
Failure Mode: Low Yield of Linear Peptide.
Causality: Incomplete coupling of the amino acid immediately following D-2-App due to the lingering steric shadow of the ortho-Boc group.
Solution: Apply microwave-assisted heating (50°C) during the coupling of the subsequent residue, or use highly reactive symmetric anhydrides.
References
Peptides that block the binding of IgG to FcRn
Source: US Patent US8101186B2
URL
Conformationally restricted arginine analogues as inhibitors of human nitric oxide synthase
Source: Bioorganic & Medicinal Chemistry Letters (1997)
URL:[Link]
Fmoc Solid Phase Peptide Synthesis: A Practical Approach
Source: Oxford University Press (W.C. Chan and P.D. White)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals
Content Type: In-Depth Technical Guide & Self-Validating Protocol
Introduction & Mechanistic Rationale
The incorporation of unnatural amino acids, such as (R)-o-aminophenylalanine (also known as D-2-aminophenylalanine), imparts profound structural rigidity to peptide macrocycles. Its strategic utilization has been pivotal in the development of highly constrained therapeutic cyclic peptides, including inhibitors designed to block IgG binding to the neonatal Fc receptor (FcRn)[1] and modulators for amyloid-related diseases[2]. Furthermore, these conformationally restricted analogs serve as critical components in the architecture of complex carrier-linked prodrugs and hydrogels[3].
The causality behind selecting the (R)-enantiomer combined with an ortho-aniline side chain is rooted in thermodynamics and transition state theory:
-strand or -helical conformations. Substituting an L-residue with a D-amino acid ((R)-stereocenter) forces a localized reversal in the peptide backbone trajectory. This strongly nucleates a type II or type II' -turn, placing the and or side chains in close spatial proximity.
Electronic & Steric Causality: The ortho-substitution of the primary amine on the phenyl ring severely restricts the
and rotameric degrees of freedom. This pre-organizes the linear peptide into a pseudo-cyclic ground state, drastically lowering the activation entropy () required for macrocyclization.
Caption: Mechanistic causality of structural features driving efficient macrocyclization.
Orthogonal Protection & Quantitative Parameters
To utilize the ortho-aniline for macrolactamization (e.g., coupling with a Glutamate side chain), it must be protected orthogonally to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry. Because anilines are weak nucleophiles (conjugate acid pKa ~4.6) compared to aliphatic amines (pKa ~10.5), standard coupling reagents (e.g., DIC/HOBt) fail to achieve quantitative cyclization.
Table 1: Quantitative Parameters for Orthogonal Deprotection and Cyclization
Chemical Transformation
Reagents & Equivalents
Kinetic/Thermodynamic Parameter
Mass Shift (Da)
Causality / Rationale
Alloc / Allyl Removal
Pd(PPh3)4 (0.1 eq), PhSiH3 (10 eq)
25°C, 120 min
-124.05
PhSiH3 acts as a highly efficient allyl scavenger, driving the equilibrium forward while preventing re-allylation of the aniline.
Mtt / 2-PhiPr Removal
1% TFA in DCM (10 x 2 min)
25°C, 20 min
-254.15
Exploits the extreme acid lability of the trityl derivative, allowing deprotection without transition metals.
Macrolactamization
HATU (3 eq), HOAt (3 eq), DIPEA (6 eq)
60°C, 240 min
-18.01
Elevated thermal energy is required to overcome the high activation barrier of acylating the weak aniline nucleophile.
This protocol utilizes highly reactive uronium salts (HATU) coupled with HOAt and elevated temperatures to overcome the kinetic barrier of the aniline. The workflow is designed as a self-validating system , ensuring that each chemical transformation is empirically verified before proceeding to the next step.
Caption: Workflow for self-validating on-resin cyclization using (R)-o-aminophenylalanine.
Step 1: Linear SPPS Assembly
Synthesize the linear peptide on a low-loading Rink Amide resin (0.3 mmol/g). Causality: Low-loading resin increases the spatial distance between peptide chains, heavily favoring intramolecular cyclization over intermolecular dimerization.
Incorporate Fmoc-(R)-o-Phe(Alloc)-OH and Fmoc-Glu(OAllyl)-OH at the desired cross-linking positions using standard Fmoc/tBu chemistry.
Step 2: Tandem Orthogonal Deprotection
Swell the resin in anhydrous DCM under argon for 15 minutes.
Add a solution of Phenylsilane (PhSiH3, 10 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.1 eq) in anhydrous DCM.
Agitate in the dark for 2 hours at room temperature.
Wash extensively with DCM, followed by 0.5% sodium diethyldithiocarbamate in DMF (to chelate and remove residual palladium), and finally pure DMF.
Step 3: On-Resin Macrolactamization
Prepare a solution of HATU (3 eq) and HOAt (3 eq) in anhydrous DMF.
Add N,N-Diisopropylethylamine (DIPEA, 6 eq) to the solution and immediately add to the resin.
Agitate at 60°C for 4 hours (or use microwave irradiation at 75°C for 30 minutes). Causality: The thermal energy is critical to overcome the low nucleophilicity of the ortho-aniline, driving the amide bond formation to completion.
Step 4: Global Cleavage and Purification
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at room temperature.
Precipitate the cyclic peptide in cold diethyl ether, centrifuge to pellet the product, and lyophilize.
Validation Checkpoints
To ensure the integrity of the synthesis, execute the following validation steps concurrently with the protocol above.
Table 2: Self-Validating System Checkpoints
Workflow Stage
Analytical Method
Quantitative Success Metric
Corrective Action if Failed
1. Linear Assembly
Micro-cleavage LC-MS
>85% purity of [M+H]+ target mass
Re-couple problematic residues using double-coupling protocols.
2. Orthogonal Deprotection
Chloranil Test & LC-MS
100% conversion (-124 Da mass shift); Beads turn Green/Blue
Repeat Pd-catalyzed deprotection with fresh catalyst. Note: Do NOT use the Kaiser test, as it yields false negatives for anilines.
3. Cyclization
Chloranil Test & LC-MS
Negative Chloranil (Colorless); >95% conversion to [M-H2O]
Increase temperature to 75°C (microwave) or switch to the PyAOP coupling reagent.
4. Global Cleavage
RP-HPLC & HRMS
Crude purity >70%; Mass accuracy <5 ppm
Optimize cleavage scavenger cocktail (e.g., add DODT if Met/Cys are present).
Application Note: A Robust Orthogonal Protection Strategy for (R)-2-Amino-3-(2-aminophenyl)propanoic Acid
Introduction (R)-2-Amino-3-(2-aminophenyl)propanoic acid is a non-canonical amino acid that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its unique structure, fea...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(R)-2-Amino-3-(2-aminophenyl)propanoic acid is a non-canonical amino acid that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its unique structure, featuring a chiral center and three distinct functional groups—an aliphatic α-amino group, an aromatic amino group, and a carboxylic acid—offers multiple points for chemical modification. However, the presence of these multiple reactive sites necessitates a sophisticated and robust protection strategy to achieve selective modification. This application note details a comprehensive orthogonal protection scheme that allows for the independent manipulation of each functional group, thereby unlocking the full synthetic potential of this valuable molecule.
The core principle of this strategy is "orthogonality," a concept where each protecting group is removed by a distinct chemical mechanism, allowing for selective deprotection in any desired order without affecting the other protecting groups.[1][2] This approach is paramount for the synthesis of complex molecules such as peptides, peptidomimetics, and other intricate molecular architectures.[3]
Rationale and Strategy Selection
The successful implementation of an orthogonal protection strategy hinges on the differential reactivity of the functional groups present in (R)-2-Amino-3-(2-aminophenyl)propanoic acid. The aliphatic α-amino group is significantly more nucleophilic and basic than the aromatic amino group. This inherent difference in reactivity provides a basis for their selective protection.
The chosen strategy involves a three-step sequential protection of the functional groups, employing protecting groups with mutually exclusive deprotection conditions:
α-Amino Group Protection: The more nucleophilic aliphatic amine is protected first using an Allyloxycarbonyl (Alloc) group. The Alloc group is stable under both acidic and basic conditions used for the cleavage of other common protecting groups but is selectively removed under neutral conditions by palladium-catalyzed allylic cleavage.[4][5]
Aromatic Amino Group Protection: The aromatic amine is then protected with a 9-Fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to acid and catalytic hydrogenation but is readily cleaved by mild bases, such as piperidine.[6]
Carboxylic Acid Protection: Finally, the carboxylic acid is converted to a tert-Butyl (t-Bu) ester . The t-Bu ester is resistant to the basic conditions used for Fmoc removal and the palladium-catalyzed conditions for Alloc removal, but it is cleanly cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[7]
This Alloc/Fmoc/t-Bu strategy provides a fully orthogonal system, enabling the selective deprotection and subsequent functionalization of each site of the molecule.
Visualization of the Orthogonal Protection Workflow
The following diagram illustrates the sequential protection of (R)-2-Amino-3-(2-aminophenyl)propanoic acid.
Caption: Sequential protection of (R)-2-Amino-3-(2-aminophenyl)propanoic acid.
Experimental Protocols
Protocol 1: Protection of the α-Amino Group with Allyloxycarbonyl (Alloc)
This protocol describes the selective protection of the more nucleophilic aliphatic α-amino group.
Dissolve Nα-Alloc-(R)-2-amino-3-(2-aminophenyl)propanoic acid in a 2:1 mixture of THF and saturated aqueous NaHCO₃.[8]
Add Fmoc-OSu to the solution and stir vigorously at room temperature for 16-24 hours.
Monitor the reaction by TLC.
Dilute the reaction mixture with water and extract with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3x).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Nα-Alloc, NAr-Fmoc-(R)-2-amino-3-(2-aminophenyl)propanoic acid.[9]
Protocol 3: Protection of the Carboxylic Acid as a tert-Butyl (t-Bu) Ester
This protocol describes the esterification of the carboxylic acid group.
The presented orthogonal protection strategy utilizing Alloc, Fmoc, and t-Bu protecting groups provides a reliable and versatile platform for the selective functionalization of (R)-2-Amino-3-(2-aminophenyl)propanoic acid. The detailed protocols for both protection and deprotection offer researchers a practical guide to harnessing the synthetic potential of this valuable non-canonical amino acid. The robustness and orthogonality of this scheme make it highly suitable for applications in complex peptide synthesis, the development of novel pharmaceutical agents, and the construction of sophisticated molecular probes.
References
CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]
Al-Warhi, T., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). Rsc.org. Retrieved from [Link]
Al-Warhi, T., et al. (2024). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
Total Synthesis. (2025). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
Perron, V., et al. (2016). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. Retrieved from [Link]
Semantic Scholar. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved from [Link]
Perron, V., et al. (2016). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. Retrieved from [Link]
ScienceMadness. (2010). Selective protection of aliphatic amine in the presence of an aromatic amine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
Academia.edu. (n.d.). (PDF) Amino Acid-Protecting Groups. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 3-(2-Aminophenyl)propanoic acid. Retrieved from [Link]
Application Notes and Protocols for the N-Alkylation of (R)-2-Amino-3-(2-aminophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Amino Acids and the Chemoselectivity Challenge N-alkylated amino acids are crucial building blocks in modern d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Amino Acids and the Chemoselectivity Challenge
N-alkylated amino acids are crucial building blocks in modern drug discovery and peptide science. The introduction of an alkyl group on the alpha-amino nitrogen can significantly alter the physicochemical properties of peptides, leading to enhanced metabolic stability, increased cell permeability, and improved conformational control.[1] (R)-2-Amino-3-(2-aminophenyl)propanoic acid, a tryptophan analog, presents a unique synthetic challenge due to the presence of two primary amino groups: the α-amino group and the aromatic amino group on the phenyl ring. Direct N-alkylation often leads to a mixture of products, compromising yield and purity. This guide provides a detailed, three-stage procedure for the selective N-alkylation of the α-amino group of (R)-2-Amino-3-(2-aminophenyl)propanoic acid, addressing the critical issue of chemoselectivity through a protection-alkylation-deprotection strategy.
The Strategic Approach: Leveraging pKa Differences for Selective Protection
The successful N-alkylation of (R)-2-Amino-3-(2-aminophenyl)propanoic acid hinges on the differential reactivity of its two amino groups. The α-amino group of an amino acid typically has a pKa around 9-10, while the pKa of an aromatic amine (aniline) is significantly lower, around 4-5.[2][3][4][5] This difference in basicity allows for the selective protection of the more acidic aromatic amine under controlled pH conditions. By protecting the aminophenyl group, the α-amino group is left available for the desired N-alkylation reaction.
Our protocol, therefore, follows a logical three-step sequence:
Selective Protection: The aromatic amino group is selectively protected using a suitable protecting group under mildly acidic conditions.
N-Alkylation: The exposed α-amino group is then alkylated via reductive amination.[6][7][8]
Deprotection: Finally, the protecting group on the aromatic amine is removed to yield the desired N-alkylated product.
This application note will detail a robust protocol for the N-methylation of (R)-2-Amino-3-(2-aminophenyl)propanoic acid as a representative example. The principles outlined can be adapted for other alkyl groups.
Experimental Protocols
Stage 1: Selective Protection of the Aromatic Amino Group
This stage employs the principles of pH-controlled chemoselectivity to protect the more acidic aromatic amine in the presence of the more basic α-amino group.[2][9][10]
Materials and Reagents:
Reagent
Grade
Supplier
(R)-2-Amino-3-(2-aminophenyl)propanoic acid
≥98%
Commercial Source
Di-tert-butyl dicarbonate (Boc₂O)
Reagent Grade
Commercial Source
1,4-Dioxane
Anhydrous
Commercial Source
Acetic Acid
Glacial
Commercial Source
Sodium Bicarbonate (NaHCO₃)
Saturated Solution
In-house
Ethyl Acetate (EtOAc)
ACS Grade
Commercial Source
Magnesium Sulfate (MgSO₄)
Anhydrous
Commercial Source
Protocol:
Dissolve (R)-2-Amino-3-(2-aminophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous acetic acid.
Adjust the pH of the solution to approximately 4.5 using glacial acetic acid or a saturated solution of sodium bicarbonate.
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral (pH 7).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. This intermediate can often be used in the next step without further purification.
Causality Behind Experimental Choices:
pH Control: Maintaining the pH at 4.5 is critical. At this pH, the more basic α-amino group (pKa ≈ 9-10) is protonated and thus unreactive towards the electrophilic Boc₂O. The less basic aromatic amine (pKa ≈ 4-5) exists in a significant unprotonated, nucleophilic form, allowing for selective protection.[2][11]
Solvent System: The dioxane/water mixture ensures the solubility of both the amino acid and the Boc-anhydride.
Workflow Diagram:
Caption: Workflow for the selective N-Boc protection of the aromatic amine.
Stage 2: N-Alkylation of the α-Amino Group via Reductive Amination
With the aromatic amine protected, the α-amino group is now available for alkylation. Reductive amination is a reliable method for this transformation.[6][7][8]
Materials and Reagents:
Reagent
Grade
Supplier
N-Boc protected intermediate
from Stage 1
-
Formaldehyde (37% in H₂O)
ACS Grade
Commercial Source
Sodium triacetoxyborohydride (STAB)
≥97%
Commercial Source
Methanol (MeOH)
Anhydrous
Commercial Source
Dichloromethane (DCM)
Anhydrous
Commercial Source
Protocol:
Dissolve the N-Boc protected intermediate (1.0 eq) in a mixture of methanol and dichloromethane (1:1).
To this solution, add formaldehyde (1.5 eq) and stir for 30 minutes at room temperature to form the imine intermediate.
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.
Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methylated, N-Boc protected product.
Causality Behind Experimental Choices:
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than sodium borohydride and does not reduce aldehydes or ketones as readily as sodium cyanoborohydride.[6]
Two-Step, One-Pot: The formation of the imine followed by in-situ reduction is an efficient one-pot procedure that avoids the isolation of the potentially unstable imine intermediate.
Workflow Diagram:
Caption: Workflow for the N-alkylation of the α-amino group.
Stage 3: Deprotection of the Aromatic Amino Group
The final step is the removal of the Boc protecting group to reveal the desired N-alkylated product.
Materials and Reagents:
Reagent
Grade
Supplier
N-Methyl, N-Boc protected product
from Stage 2
-
Trifluoroacetic Acid (TFA)
Reagent Grade
Commercial Source
Dichloromethane (DCM)
Anhydrous
Commercial Source
Protocol:
Dissolve the N-methyl, N-Boc protected product (1.0 eq) in dichloromethane.
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-2 hours.
Monitor the deprotection by TLC or LC-MS.
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
The crude product can be purified by recrystallization or preparative HPLC to yield the final N-methylated (R)-2-Amino-3-(2-aminophenyl)propanoic acid.
Causality Behind Experimental Choices:
Deprotection Reagent: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc group.
Scavengers: For substrates with sensitive functional groups, scavengers such as triethylsilane can be added to the deprotection mixture to trap the reactive tert-butyl cation that is formed.
Minimizing racemization during coupling of (R)-2-Amino-3-(2-aminophenyl)propanoic acid
Technical Support Center: Troubleshooting Racemization in (R)-2-Amino-3-(2-aminophenyl)propanoic Acid Coupling As a Senior Application Scientist, I frequently consult on the synthesis of heavily modified and conformation...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Racemization in (R)-2-Amino-3-(2-aminophenyl)propanoic Acid Coupling
As a Senior Application Scientist, I frequently consult on the synthesis of heavily modified and conformationally constrained peptides. Incorporating unnatural D-amino acids like (R)-2-Amino-3-(2-aminophenyl)propanoic acid (also known as D-o-aminophenylalanine) presents a unique dual-threat to synthetic integrity: severe steric hindrance and competing intramolecular nucleophilicity.
This guide deconstructs the causality behind these side reactions and provides a self-validating protocol to suppress epimerization, ensuring high chiral purity in your final drug substance.
Section 1: Mechanistic Insights & Causality (FAQ)
Q1: Why is (R)-2-Amino-3-(2-aminophenyl)propanoic acid particularly prone to racemization?A1: The bulky ortho-substituted phenyl ring creates significant steric shielding around the alpha-carbonyl during activation. This hindrance drastically reduces the rate of intermolecular aminolysis (the desired peptide bond formation). Consequently, the activated ester has a prolonged residence time in solution, allowing base-catalyzed alpha-proton abstraction to dominate. This leads to the formation of an oxazolone intermediate, which scrambles the chiral center, resulting in epimerization to the (S)-enantiomer. Furthermore, if the ortho-amino group is left unprotected, it acts as an internal nucleophile, attacking the activated ester to form a dead-end lactam (3-amino-3,4-dihydroquinolin-2(1H)-one).
Q2: Which coupling reagent system prevents this degradation?A2: Traditional DIC/HOBt systems are insufficiently reactive for sterically hindered unnatural amino acids, leading to sluggish coupling and high racemization1[1]. The optimal system is DIC with Oxyma Pure . Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has a highly acidic pKa (4.60) and forms an exceptionally reactive ester. This hyper-reactivity accelerates the aminolysis rate, effectively outcompeting the slower oxazolone formation pathway2[2].
Q3: How does the choice of base dictate the extent of epimerization?A3: Strong, unhindered bases like Triethylamine (TEA) or even moderately hindered bases like N,N-Diisopropylethylamine (DIPEA) rapidly abstract the alpha-proton of the activated ester. To minimize racemization, you must switch to 2,4,6-collidine (TMP) . TMP is highly sterically hindered and a weaker base, which suppresses enolization while still acting as an effective acid scavenger during the coupling cycle3[3].
Q4: What side-chain protection strategy is mandatory?A4: The ortho-amino group must be masked with a bulky, electron-withdrawing protecting group (e.g., Boc, Trt, or Alloc). This completely eliminates its nucleophilicity, preventing intramolecular lactamization and forcing the reaction down the desired intermolecular pathway4[4].
Section 2: Quantitative Data on Racemization
The table below summarizes the impact of different coupling parameters on the expected racemization levels of (R)-2-Amino-3-(2-aminophenyl)propanoic acid during Solid-Phase Peptide Synthesis (SPPS).
Coupling Reagent
Additive
Base
Temperature
Ortho-NH₂ Protection
Expected Racemization
DIC
HOBt
DIPEA
RT
None
> 15% (High Lactam)
HATU
HOAt
DIPEA
RT
Boc
5 - 8%
COMU
None
TMP
RT
Boc
1 - 2%
DIC
Oxyma Pure
TMP
0 °C → RT
Boc
< 1%
Section 3: Mechanistic Visualization
The following diagram maps the logical flow of competing pathways during the activation and coupling of the target amino acid.
Caption: Mechanistic pathways during the coupling of 2-aminophenylalanine derivatives.
Section 4: Self-Validating Experimental Protocol
This protocol establishes a closed-loop, self-validating system designed specifically to suppress the oxazolone pathway while maximizing aminolysis.
Step 1: Resin Preparation & Swelling
Action: Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes.
Causality: Proper swelling ensures maximum exposure and accessibility of the primary amines on the resin, reducing the time the activated ester must sit in solution waiting to react.
Step 2: Temperature-Controlled Pre-activation
Action: In a separate vial, dissolve 3.0 eq. of Fmoc-D-o-Aminophenylalanine(Boc)-OH and 3.0 eq. of Oxyma Pure in minimal DMF. Cool the solution to 0 °C using an ice bath. Add 3.0 eq. of DIC and stir for exactly 3 minutes.
Causality: Pre-activation at 0 °C minimizes the thermal kinetic energy available for oxazolone formation while still allowing the highly reactive Oxyma ester to form4[4].
Step 3: Coupling with a Weak Base
Action: Transfer the cold pre-activated mixture to the resin. Immediately add 3.0 eq. of 2,4,6-collidine (TMP). Agitate the reaction at 0 °C for 10 minutes, then allow it to slowly warm to room temperature for an additional 50 minutes.
Causality: TMP neutralizes the acidic byproducts of the reaction without being basic or unhindered enough to abstract the alpha-proton of the activated ester.
Step 4: Primary Validation (Kaiser Test)
Action: Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test on a few beads.
Self-Validation Logic: A colorless/yellow bead confirms successful coupling. If the bead is blue (indicating unreacted amines), do not extend the reaction time or add DIPEA, as the remaining activated ester in solution will have likely racemized. Instead, wash the resin and perform a second coupling cycle with fresh reagents.
Preventing oxidation of the aniline group in (R)-2-Amino-3-(2-aminophenyl)propanoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-2-Amino-3-(2-aminophenyl)propanoic acid. The primary focus is to diagnose, troubleshoot, and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (R)-2-Amino-3-(2-aminophenyl)propanoic acid. The primary focus is to diagnose, troubleshoot, and prevent the oxidative degradation of the aniline group, a common challenge that can compromise experimental outcomes, reduce yields, and introduce impurities.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of (R)-2-Amino-3-(2-aminophenyl)propanoic acid turning yellow, red, or brown?
A1: This color change is a classic indicator of aniline oxidation.[1][2] The aniline moiety (the -NH₂ group on the phenyl ring) is electron-rich and highly susceptible to oxidation by atmospheric oxygen (autoxidation), light, or trace metal impurities.[1] The oxidation process forms highly colored conjugated species, such as quinone-imines, and can ultimately lead to the formation of complex polymeric materials known as aniline black.[1]
Q2: What are the primary degradation products I should be concerned about?
A2: The oxidation of anilines can produce a cascade of products. Initially, radical cations are formed, which can dimerize and polymerize.[3] Key undesirable products include p-benzoquinone, azoxybenzenes, and nitrobenzenes, depending on the specific oxidants and conditions.[1][4][5] These impurities can interfere with subsequent reactions and complicate purification.
Q3: Can I just add a standard antioxidant like BHA or BHT to my reaction?
A3: While radical-scavenging antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) can be effective in some organic systems, they may not be the optimal choice here.[6][7] Aniline oxidation is often catalyzed by trace metals, in which case a chelating agent like Ethylenediaminetetraacetic acid (EDTA) might be more effective. Furthermore, the reaction conditions (e.g., subsequent coupling steps) may not be compatible with these additives. A more robust and cleaner strategy often involves procedural controls (e.g., inert atmosphere) or temporary chemical modification (protecting groups).
Q4: When is it absolutely necessary to use a protecting group for the aniline?
A4: Protecting the aniline group is strongly recommended under the following circumstances:
When using strong oxidizing agents: If your synthetic route involves an oxidation step that could also affect the aniline.
During electrophilic aromatic substitution: The powerful activating nature of the amino group can lead to multiple substitutions (e.g., poly-halogenation).[8] Protection moderates this reactivity.
In complex, multi-step syntheses: To prevent side reactions and ensure clean transformations, especially when the aniline's nucleophilicity or basicity could interfere with other reagents.[9][10]
For long-term storage: If the compound needs to be stored for an extended period, especially in solution.
This section addresses specific experimental problems arising from aniline oxidation.
Problem 1: My compound solution changes color during work-up or purification (e.g., extraction, chromatography).
Likely Cause: Prolonged exposure to air (oxygen) during processing. The high surface area during solvent removal (rotary evaporation) or on silica gel can accelerate air oxidation.[2]
Immediate Solution:
Minimize Air Exposure: Perform work-up steps as quickly as possible.
Use Degassed Solvents: For extractions and chromatography, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.[11][12]
Inert Atmosphere Blanketing: During rotary evaporation, after the bulk of the solvent is removed, break the vacuum with nitrogen or argon instead of air.
Long-Term Prevention: Implement a protecting group strategy if the problem persists.
Problem 2: I'm observing low yields in a subsequent reaction where the aniline is a nucleophile (e.g., amide coupling).
Likely Cause: A portion of your starting material has oxidized. The oxidized species are no longer nucleophilic and will not participate in the desired reaction, leading to an apparent low yield.
Diagnostic Check:
Analyze Starting Material: Before starting the reaction, run a quick 1H NMR or LC-MS on your (R)-2-Amino-3-(2-aminophenyl)propanoic acid to check for impurities or discoloration.
TLC Analysis: On a TLC plate, oxidized impurities often appear as colored spots, sometimes streaking from the baseline.
Solution:
Re-purify: If impurities are detected, re-purify the starting material immediately before use.
Adopt Preventative Measures: For the next attempt, use one of the core preventative strategies outlined below, such as working under a strict inert atmosphere or protecting the aniline group.[2][13]
Problem 3: My analytical data (NMR, LC-MS) is inconsistent or shows unexpected peaks.
Likely Cause: The formation of various oxidation byproducts. The complex mixture of dimers, trimers, and other species will result in a messy spectrum.[3]
Solution:
Fresh Sample Prep: Prepare analytical samples using degassed solvents and analyze them immediately.
Implement Robust Prevention: The most reliable way to achieve consistent analytical data is to prevent the initial oxidation. The use of a protecting group like Boc or Cbz is the most definitive method to ensure the aniline's integrity throughout a synthetic sequence.
Core Preventative Strategies & Protocols
Here we detail field-proven methods to prevent aniline oxidation, from simple procedural changes to robust chemical protection.
Strategy 1: Rigorous Use of an Inert Atmosphere
This is the first line of defense and is often sufficient for short reactions or manipulations. The goal is to physically exclude oxygen from the reaction environment.
Solvent Degassing (Freeze-Pump-Thaw Method): This is the most effective method for removing dissolved oxygen.[14][15]
Place your solvent in a Schlenk flask, ensuring it is no more than 2/3 full.
Freeze the solvent by immersing the flask in liquid nitrogen.
Once fully frozen, open the flask to a high-vacuum line for 3-5 minutes.
Close the flask tap and thaw the solvent completely.
Repeat this freeze-pump-thaw cycle a total of three times.
After the final thaw, backfill the flask with dry argon or nitrogen.
Reaction Setup:
Dry your reaction flask in an oven and allow it to cool under a stream of inert gas.
Add your solid (R)-2-Amino-3-(2-aminophenyl)propanoic acid to the flask.
Seal the flask with a septum and purge with inert gas for several minutes.[12]
Using a cannula or syringe, transfer the degassed solvent into the reaction flask.
Maintain a positive pressure of inert gas (e.g., using a balloon) throughout the experiment.[11]
Strategy 2: Chemical Protection of the Aniline Group
Temporarily converting the amine to a less reactive carbamate is the most robust method for preventing oxidation and other side reactions.[10][16] The two most common protecting groups for this purpose are tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz).
Protecting Group
Installation Reagent
Typical Conditions
Cleavage Conditions
Stability & Notes
Boc (tert-Butoxycarbonyl)
Di-tert-butyl dicarbonate (Boc₂O)
Base (e.g., NaHCO₃, TEA), Solvent (e.g., THF/H₂O, DCM).[17] Room temp.
Strong Acid (e.g., Trifluoroacetic acid (TFA) in DCM)[17]
Stable to base, hydrogenation, and nucleophiles. Acid-labile.
Cbz (Carboxybenzyl)
Benzyl chloroformate (Cbz-Cl)
Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O).[9][18] 0°C to RT.
Stable to acidic and basic conditions. Cleaved by reduction. Orthogonal to Boc.
Experimental Protocol: N-Boc Protection of the Aniline Group
Setup: Dissolve (R)-2-Amino-3-(2-aminophenyl)propanoic acid (1.0 equiv) in a 2:1 mixture of Tetrahydrofuran (THF) and water.
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 equiv) and stir until dissolved.
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) portion-wise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product. Purify by column chromatography if necessary.
Experimental Protocol: N-Cbz Protection of the Aniline Group [9][18]
Setup: Dissolve (R)-2-Amino-3-(2-aminophenyl)propanoic acid (1.0 equiv) in a 2:1 mixture of THF and water.
Base Addition: Add sodium bicarbonate (NaHCO₃) (2.5 equiv) and stir until dissolved.
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv).
Reaction: Stir vigorously at 0 °C for 2-4 hours, then allow to warm to room temperature.
Monitoring: Monitor reaction completion by TLC.
Work-up: Extract the mixture with ethyl acetate (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can often be purified by recrystallization or column chromatography.
Understanding the Mechanism: Why Aniline Oxidizes
The susceptibility of aniline to oxidation stems from the lone pair of electrons on the nitrogen atom, which is partially delocalized into the pi-system of the benzene ring.[1] This delocalization increases the electron density of the ring, making the entire molecule susceptible to losing electrons (i.e., being oxidized).
The oxidation process is often a radical chain reaction initiated by an oxidant (like O₂).
By converting the amine to a carbamate (Boc or Cbz), the nitrogen lone pair is delocalized into the adjacent carbonyl group. This significantly reduces its ability to participate in resonance with the aromatic ring, thereby deactivating the system towards oxidation and stabilizing the compound.
References
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at: [Link]
Aniline - Wikipedia. Wikipedia. Available at: [Link]
(PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate. Available at: [Link]
Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]
Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE. Vedantu. Available at: [Link]
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]
Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. ACS Publications. Available at: [Link]
Degassing solvents. University of York. Available at: [Link]
Reactions of Aniline. Chemistry Steps. Available at: [Link]
How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate. Available at: [Link]
Section 5.4 Title: Degassing Solvents. Berry Group, University of Wisconsin. Available at: [Link]
Performing Sensitive Reactions without a Schlenk Line. JoVE. Available at: [Link]
Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. ResearchGate. Available at: [Link]
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]
Examples of natural and synthetic antioxidants available on the market. Btsa. Available at: [Link]
Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. Available at: [Link]
Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. Semantic Scholar. Available at: [Link]
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Publishing. Available at: [Link]
N-Cbz Protection Method Overview. Scribd. Available at: [Link]
Protective Groups. Organic Chemistry Portal. Available at: [Link]
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. MDPI. Available at: [Link]
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Available at: [Link]
Antioxidant - Wikipedia. Wikipedia. Available at: [Link]
Some novel, acid-labile amine protecting groups. ACS Publications. Available at: [Link]
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at: [Link]
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Replacement of Tyrosines by Unnatural Amino Acid Aminophenylalanine Leads to Metal-Mediated Aniline Free Radical Formation in a Copper Amine Oxidase. ACS Publications. Available at: [Link]
Replacement of Tyrosines by the Unnatural Amino Acid Aminophenylalanine Leads to Metal-Mediated Aniline Free Radical Formation in a Copper Amine Oxidase. PMC. Available at: [Link]
Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers. Available at: [Link]
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
Amino Protecting Groups Stability. Academia.edu. Available at: [Link]
Oxidation Alters the Architecture of the Phenylalanyl-tRNA Synthetase Editing Domain to Confer Hyperaccuracy. Chapman University Digital Commons. Available at: [Link]
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]
Replacement of Tyrosines by Unnatural Amino Acid Aminophenylalanine Leads to Metal-Mediated Aniline Free Radical Formation in a Copper Amine Oxidase | Request PDF. ResearchGate. Available at: [Link]
3-(2-Aminophenyl)propanoic acid. PubChem. Available at: [Link]
Optimizing purification methods for (R)-2-Amino-3-(2-aminophenyl)propanoic acid intermediates
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on optimizing purification methods for (R)-2-Amino-3-(2-aminophenyl)propano...
Author: BenchChem Technical Support Team. Date: March 2026
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on optimizing purification methods for (R)-2-Amino-3-(2-aminophenyl)propanoic acid and its synthetic intermediates. As a non-standard tryptophan analogue, achieving high purity and enantiomeric excess is critical for its application in pharmaceutical synthesis. This guide, structured in a practical question-and-answer format, addresses common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section tackles high-level questions that form the foundation of a robust purification strategy.
Q1: What are the most common impurities encountered during the synthesis of (R)-2-Amino-3-(2-aminophenyl)propanoic acid?
A1: Impurities can originate from various sources, including raw materials, side reactions, or degradation.[1] For this specific molecule, you should anticipate:
Starting Materials: Unreacted precursors or reagents used in the synthesis.
Process-Related Impurities: By-products from the synthetic route, such as over-alkylated species or products of incomplete reactions.[1]
Enantiomeric Impurity: The corresponding (S)-enantiomer is the most critical impurity to control for stereospecific applications.
Degradation Products: Amino acids can be sensitive to factors like pH, temperature, and light, which can lead to the formation of degradation impurities.[2]
Q2: What is the most effective initial approach for purifying the crude product?
A2: A multi-step approach is typically necessary. The initial purification step for amino acids is often crystallization, which is effective at removing bulk impurities and can significantly increase product purity before more refined techniques are applied.[3][4] Following an initial crystallization, a high-resolution technique like chiral chromatography is almost always required to resolve the enantiomers and remove trace impurities.
Q3: How do I choose between crystallization and chromatography as the primary purification method?
A3: The choice depends on the impurity profile and the scale of your synthesis.
Crystallization is ideal for removing large quantities of dissimilar impurities and is highly scalable.[5][6] It is often the most economical first step after synthesis. However, it is generally ineffective for separating enantiomers unless specialized techniques like preferential crystallization are employed, which can be complex to develop.[7]
Chromatography , particularly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the method of choice for high-resolution separations, especially for removing the unwanted (S)-enantiomer and closely related structural analogues.[][9] While highly effective, it can be more expensive and less scalable than crystallization.
A common workflow is to use crystallization to achieve >95% chemical purity, followed by chiral chromatography to achieve >99.5% enantiomeric excess (e.e.).
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification.
Crystallization & Recrystallization
Crystallization is a powerful technique for purifying amino acids by leveraging their solubility differences in various solvents.[3]
Problem: My compound fails to crystallize or "oils out" of the solution.
Answer: This issue typically arises from either supersaturation being too high or the presence of impurities that inhibit crystal lattice formation.
Causality: "Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase instead of an ordered solid. Impurities can disrupt the nucleation process required for crystallization.
Solutions:
Reduce Cooling Rate: A slower cooling rate provides more time for molecules to orient themselves into a crystal lattice.
Solvent System Optimization: The choice of solvent is critical. For amino acids, aqueous solutions or mixtures with polar organic solvents are common.[5] Experiment with different solvent/anti-solvent combinations. Add the anti-solvent slowly to the point of slight turbidity, then warm slightly until the solution is clear before slow cooling.
Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to act as a template for crystal growth.
pH Adjustment: The solubility of amino acids is highly dependent on pH.[3] Adjust the pH of the solution to the isoelectric point of the molecule, where its solubility is typically at a minimum.
Problem: The product crystallizes with low purity.
Answer: This often indicates that impurities are co-crystallizing or are trapped within the crystal lattice (occlusion).
Causality: If an impurity has a similar structure to the target molecule, it can be incorporated into the crystal lattice. Alternatively, rapid crystallization can trap mother liquor containing impurities within the crystals.[5]
Solutions:
Optimize the Solvent: Choose a solvent system where the target compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
Slow Crystallization: As mentioned above, a slower crystallization process allows for more selective incorporation of the target molecule into the crystal lattice.
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
Recrystallization: A second crystallization step is often necessary to achieve high purity.[5]
Chiral Chromatography (HPLC/SFC)
Chiral chromatography is essential for separating the (R) and (S) enantiomers.[10] Chiral Stationary Phases (CSPs) create a chiral environment where the two enantiomers interact differently, leading to different retention times.
Problem: I am seeing no or very poor resolution of the enantiomers on my chiral column.
Answer: Poor resolution is a common issue in chiral method development and can be attributed to several factors related to the stationary phase, mobile phase, or other chromatographic conditions.
Causality: Enantiomeric separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. If these interactions are too weak or non-selective, no separation will occur.
Solutions:
Select the Right CSP: This is the most critical factor. For amino acids, several types of CSPs are effective. A screening of different columns is highly recommended.[10]
Optimize the Mobile Phase:
Organic Modifier: Vary the type (e.g., isopropanol, ethanol) and percentage of the organic modifier in the mobile phase.
Additives: Acidic and basic additives (e.g., trifluoroacetic acid, diethylamine) are often required to control the ionization state of both the analyte and the stationary phase, which is crucial for interaction and good peak shape.[9]
Lower the Temperature: Reducing the column temperature can sometimes enhance the stability of the transient diastereomeric complexes, leading to better selectivity. However, in some cases, increasing the temperature can improve peak shape and efficiency.[9]
Reduce the Flow Rate: A lower flow rate increases the interaction time with the CSP, which can improve resolution, although it will also increase the run time.
Table 1: Comparison of Common Chiral Stationary Phases for Amino Acid Separation
Broad applicability for amino acids, can separate underivatized forms.
Crown Ether
Complexation between the crown ether cavity and the primary amine of the amino acid.
Acidic aqueous/organic mixtures.
Highly specific for primary amines, excellent for amino acids.
Ligand Exchange
Formation of diastereomeric metal complexes (e.g., with Cu²⁺) on the CSP.
Aqueous buffers containing a metal salt (e.g., copper sulfate).
Excellent for underivatized amino acids, but mobile phase can be complex.
Zwitterionic Ion Exchange
Electrostatic interactions, hydrogen bonding, and other forces.[10][11]
Polar organic solvents with acid and base additives.[10]
Effective for free amino acids, complementary selectivity between ZWIX(+) and ZWIX(-) columns.[11]
Problem: My peaks are tailing or fronting.
Answer: Poor peak shape is usually caused by secondary interactions, column overload, or issues with the mobile phase.
Causality: Peak tailing often results from strong, unwanted interactions between the analyte and active sites on the stationary phase. Fronting can be a sign of column overload.
Solutions:
Mobile Phase Additives: As mentioned, adding small amounts of an acid or base can suppress unwanted ionic interactions and dramatically improve peak shape.
Reduce Sample Load: Inject a smaller mass of your sample onto the column. Overloading the CSP can lead to peak distortion.
Check pH: Ensure the mobile phase pH is appropriate for the analyte and the column. The mobile phase should be buffered if working in aqueous conditions.
Section 3: Experimental Protocols & Workflows
General Purification Workflow
This diagram illustrates a logical workflow for proceeding from a crude synthetic product to a highly purified (R)-enantiomer.
Caption: General purification workflow for (R)-2-Amino-3-(2-aminophenyl)propanoic acid intermediates.
Chiral HPLC Troubleshooting Logic
This decision tree provides a systematic approach to diagnosing and solving poor enantiomeric resolution.
Caption: Decision tree for troubleshooting poor chiral HPLC resolution.
References
Arnold, F. H., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society. Available at: [Link]
Myerson, A. S., et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. ACS Publications. Available at: [Link]
Gray, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
Arnold, F. H. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. PMC. Available at: [Link]
Google Patents. (n.d.). Process for purifying long chain amino acids. Google Patents.
KIT. (2016). INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. KIT. Available at: [Link]
Brustad, E. M., & Arnold, F. H. (2018). Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima. PMC. Available at: [Link]
Taylor & Francis Online. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. Available at: [Link]
American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
GEA. (n.d.). Crystallization of Amino Acids. GEA. Available at: [Link]
Hage, D. S. (2011). Chromatographic Studies of Protein-Based Chiral Separations. PMC. Available at: [Link]
ResearchGate. (n.d.). Process schematic of synthesis and purification of L-tryptophan. ResearchGate. Available at: [Link]
van der Wolf, J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]
Royal Society of Chemistry. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. Available at: [Link]
The Pharma Master. (n.d.). Troubleshooting. The Pharma Master. Available at: [Link]
Royal Society of Chemistry. (2019). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications. Available at: [Link]
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available at: [Link]
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]
Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr. Available at: [Link]
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]
Technical Support Center: Troubleshooting (R)-2-Amino-3-(2-aminophenyl)propanoic acid Stability
Welcome to the Advanced Peptide Chemistry Support Desk. As a Senior Application Scientist, I frequently work with researchers facing unexpected peptide truncations and yield losses when incorporating unnatural amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Peptide Chemistry Support Desk. As a Senior Application Scientist, I frequently work with researchers facing unexpected peptide truncations and yield losses when incorporating unnatural amino acids.
Working with (R)-2-Amino-3-(2-aminophenyl)propanoic acid (commonly referred to as D-2-aminophenylalanine or D-o-NH2-Phe) presents a unique set of chemical challenges. This guide is designed to move beyond basic troubleshooting by explaining the exact chemical causality behind your yield losses and providing self-validating, field-tested protocols to rescue your syntheses.
Mechanistic Deep Dive: The Causality of Acid-Induced Cleavage
To stop degradation, we must first understand the molecular mechanics. The structural hallmark of D-2-aminophenylalanine is its ortho-substituted aniline side chain. When this residue is incorporated into a peptide backbone, the geometry between the ortho-amino group and the
-carbonyl carbon is perfectly aligned for a 6-exo-trig nucleophilic cyclization .
Under acidic conditions—such as exposure to 95% Trifluoroacetic Acid (TFA) during cleavage or 0.1% TFA during RP-HPLC—two things happen simultaneously:
Electrophilic Activation: The acidic environment protonates the amide carbonyl oxygen, making the
-carbonyl carbon highly electrophilic.
Nucleophilic Attack: While the ortho-aniline group (pKa ~4.6) is predominantly protonated in strong acid, a dynamic equilibrium ensures a small fraction remains as a free base. This free amine attacks the activated carbonyl.
This intramolecular attack forms a tetrahedral intermediate that rapidly collapses, displacing the entire C-terminal portion of the peptide as a leaving group. The result is an irreversible peptide bond cleavage and the formation of a 3-amino-3,4-dihydroquinolin-2(1H)-one (dihydrocarbostyril) lactam at the N-terminal fragment .
Caption: Mechanism of acid-catalyzed lactamization and peptide cleavage.
Troubleshooting & FAQs
Q1: I performed a standard 95% TFA/TIPS/Water cleavage for 2 hours. My LC-MS shows the target mass is missing, replaced by a major peak corresponding to a truncated N-terminal fragment. What happened?The Science: During the 2-hour cleavage, the Boc protecting group on the ortho-amine is removed within the first 15 minutes. For the remaining 105 minutes, the liberated amine undergoes the acid-catalyzed lactamization described above, effectively cleaving its own peptide bond.
The Fix: You must decouple the deprotection kinetics from the degradation kinetics. Lowering the cleavage temperature to 0°C drastically reduces the rate of the 6-exo-trig cyclization while still allowing Boc/tBu removal. See Protocol 1.
Q2: My crude peptide looked great after ether precipitation. However, after RP-HPLC purification using standard 0.1% TFA mobile phases, my lyophilized powder is highly degraded. Why is it stable in crude form but not after HPLC?The Science: When you lyophilize fractions containing 0.1% TFA, the water and acetonitrile evaporate faster than the TFA. As the droplet shrinks, the localized TFA concentration and acidity spike dramatically. This "lyophilization concentration effect" accelerates lactamization just as the peptide transitions to a solid state .
The Fix: Abandon TFA for your mobile phases. Switch to a neutral, volatile buffer system like 10 mM Ammonium Acetate (pH 6.8) to keep the
-carbonyl unactivated. See Protocol 2.
Q3: Can I prevent this by using a different protecting group strategy during SPPS?The Science: Yes. If you are using Fmoc-SPPS, you can incorporate the D-2-aminophenylalanine with an orthogonal protecting group on the ortho-amine, such as an Alloc or ivDde group. These groups are entirely stable to 95% TFA. You can cleave the peptide from the resin, purify it, and then remove the Alloc/ivDde group under mild, non-acidic conditions (e.g., Palladium catalysis for Alloc, or Hydrazine for ivDde) as the final step.
Empirical Degradation Data
To guide your experimental design, refer to the kinetic half-lives of D-2-aminophenylalanine-containing peptides under common laboratory conditions.
Table 1: Stability of D-2-Aminophenylalanine Peptides in Aqueous and Acidic Conditions
Environmental Condition
Approximate pH
Temperature
Estimated Half-Life ()
Primary Degradation Pathway
95% TFA / 2.5% TIPS / 2.5% HO
< 1.0
25°C
1.5 Hours
Rapid Lactamization / Cleavage
95% TFA / 2.5% TIPS / 2.5% HO
< 1.0
0°C
> 6 Hours
Suppressed Lactamization
0.1% TFA in HO/MeCN
~ 2.0
25°C
4 Hours
Acid-Catalyzed Cleavage
0.1% Formic Acid in HO/MeCN
~ 2.7
25°C
12 Hours
Slow Lactamization
10 mM NHOAc in HO/MeCN
6.8
25°C
> 72 Hours
Stable
Self-Validating Experimental Protocols
Do not rely on blind faith; use these protocols to build internal validation into your workflow.
Protocol 1: Cold, Rapid TFA Cleavage
Objective: Maximize protecting group removal while kinetically trapping the peptide to prevent lactamization.
Preparation: Pre-chill the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% MS-grade Water) to 0°C in an ice bath for 15 minutes.
Initiation: Add the chilled cocktail to the dry resin in a cleavage vessel (10 mL per gram of resin).
Incubation: Incubate the reaction strictly at 0°C for exactly 45 minutes with gentle orbital shaking.
Self-Validation Step (Crucial): At
minutes, remove a 10 µL aliquot of the cleavage solution. Immediately precipitate it in 100 µL of cold ether, centrifuge, dissolve in 100 µL of neutral buffer, and run a rapid LC-MS. Validation is achieved when your LC-MS traces show complete removal of protecting groups (mass shifts) before the appearance of the [M - C-terminal fragment] lactam mass.
Termination: Filter the resin and collect the cleavage solution into a pre-chilled centrifuge tube.
Precipitation: Immediately precipitate the peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes at 4°C.
Recovery: Decant the supernatant, wash the pellet twice with cold ether, dry under a gentle stream of nitrogen, and immediately proceed to Protocol 2.
Protocol 2: Neutral RP-HPLC Purification
Objective: Purify and lyophilize the peptide without triggering the acid-catalyzed concentration effect.
Buffer Preparation:
Mobile Phase A: 10 mM Ammonium Acetate in MS-grade water, adjusted to pH 6.8.
Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water.
Reconstitution: Dissolve the crude peptide pellet from Protocol 1 directly in Mobile Phase A. Never use standard 0.1% TFA for reconstitution.
Chromatography: Inject onto a C18 preparative column. Run a gradient of 5% to 60% Mobile Phase B over 30 minutes.
Self-Validation Step: Monitor the UV trace at 214 nm and 280 nm. The ortho-aniline group provides a distinct UV signature at 280 nm. If lactamization occurs on the column, you will observe a broad, fronting peak with an altered 214/280 ratio. A sharp, symmetrical peak validates the stability of the mobile phase.
Lyophilization: Collect fractions, immediately freeze on dry ice, and lyophilize to a stable powder.
Caption: Optimized workflow for synthesizing and handling D-2-aminophenylalanine peptides.
References
Davis, A. L., Lloyd, R., Fletcher, J., Bayliss, L., & McCord, T. J. (1963). The syntheses and biological activities of o-aminophenylalanine and related compounds. Archives of Biochemistry and Biophysics, 102(1), 48-51.[Link]
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Reference for acid-catalyzed side reactions and lyophilization concentration effects).[Link]
Troubleshooting
Overcoming steric hindrance in (R)-2-Amino-3-(2-aminophenyl)propanoic acid coupling
Welcome to the Advanced Troubleshooting Portal. Coupling unnatural, sterically demanding amino acids like (R)-2-Amino-3-(2-aminophenyl)propanoic acid (also known as D-ortho-aminophenylalanine) often leads to truncated se...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Portal. Coupling unnatural, sterically demanding amino acids like (R)-2-Amino-3-(2-aminophenyl)propanoic acid (also known as D-ortho-aminophenylalanine) often leads to truncated sequences, epimerization, or complex side reactions. This guide synthesizes field-proven methodologies and mechanistic insights to help you engineer a self-validating, high-yield coupling strategy.
PART 1: MECHANISTIC Q&A (UNDERSTANDING THE CAUSALITY)
Q1: Why does (R)-2-Amino-3-(2-aminophenyl)propanoic acid exhibit such severe steric hindrance compared to standard phenylalanine?A: The difficulty is rooted in conformational locking. The ortho-substitution on the phenyl ring restricts the rotational freedom of the
(C-C) and (C-C) dihedral angles. When the ortho-amine is protected with standard bulky groups (e.g., Boc or Fmoc), this bulky moiety is forced into the spatial vicinity of the -amine or -carboxyl group. This creates a massive steric shield that physically blocks incoming nucleophiles (during carboxyl activation) or acylating agents (during amino coupling).
Q2: My couplings are failing, and LC-MS shows a mass corresponding to[Target Mass - H2O]. What is happening?A: You are observing intramolecular lactamization or indoline formation. Mechanistically, if the
-carboxyl group is activated slowly due to steric bulk, the ortho-amino group (if inadequately protected or if the protecting group is prematurely cleaved) acts as an internal nucleophile. It swings around and attacks the activated -carboxyl ester, forming a highly stable 5-membered or 6-membered lactam ring. This is a dead-end side reaction.
Solution: You must tune your protecting group strategy. We highly recommend using an azide (-N) as an isostere for the ortho-amine during synthesis. The azide has near-zero steric bulk, cannot act as a nucleophile, and is easily reduced to the amine post-cleavage.
Q3: Standard HBTU/HOBt coupling yields less than 10%. What is the optimal coupling reagent system to overcome this?A: Standard uronium reagents that generate OBt esters (like HBTU) fail because the resulting OBt active ester is too bulky to be attacked by the incoming amine.
To overcome this, you must transition to reagents that generate smaller, highly reactive intermediates.
COMU / HATU: These generate Oxyma and OAt esters, respectively. The pyridine nitrogen in HOAt provides anchimeric (neighboring group) assistance, drastically accelerating the coupling of hindered residues[1]. COMU is particularly efficient for demanding syntheses involving hindered derivatives[2].
Acyl Fluorides (The Gold Standard): For extreme steric hindrance, generating an acyl fluoride in situ using Deoxo-Fluor or BTFFH is the most effective strategy. The C-F bond is highly polarized and exceptionally small (Van der Waals radius of fluorine is similar to oxygen), allowing the activated acyl fluoride to penetrate sterically congested pockets where bulky OBt/OAt esters cannot[3]. Furthermore, acyl fluorides drastically reduce epimerization during solid-phase peptide synthesis (SPPS)[4].
PART 2: QUANTITATIVE REAGENT COMPARISON
To guide your experimental design, we have summarized the quantitative efficacy and steric tolerance of standard and advanced coupling reagents.
Understanding why acyl fluorides succeed where standard esters fail is critical for rational protocol design.
Caption: Mechanistic divergence between bulky OBt esters and highly penetrative acyl fluorides.
Troubleshooting Decision Tree
Use this logical workflow if your initial coupling attempts yield < 20% product.
Caption: Troubleshooting decision tree for hindered D-o-aminophenylalanine coupling failures.
PART 4: SELF-VALIDATING EXPERIMENTAL PROTOCOL
To guarantee success, do not rely on blind SPPS cycles. The following protocol utilizes in situ acyl fluoride generation via BTFFH and includes built-in validation checkpoints to ensure the chemistry is proceeding as intended.
Protocol: In Situ Acyl Fluoride Coupling of (R)-2-Amino-3-(2-aminophenyl)propanoic acid
Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in anhydrous DMF for 30 minutes. Drain thoroughly.
Pre-Activation: In a dry vial, dissolve 4.0 equivalents of the protected amino acid and 4.0 equivalents of BTFFH in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).
Base Addition: Add 8.0 equivalents of DIPEA to the vial. Stir for 3–5 minutes at room temperature. The solution may turn slightly yellow as the acyl fluoride forms.
Action: Withdraw a 5 µL aliquot of the activation mixture. Quench it immediately into 50 µL of anhydrous methanol.
Validation: Analyze the quenched sample via LC-MS. The quantitative presence of the corresponding methyl ester confirms successful and complete acyl fluoride generation. Do not proceed to step 5 until the methyl ester is confirmed.
Coupling: Transfer the activated acyl fluoride solution to the resin. Agitate gently at room temperature for 3 to 4 hours. (If your sequence is thermally stable, microwave irradiation at 75°C for 15 minutes will drastically improve yields).
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min).
Action: Perform a standard Kaiser test (Ninhydrin assay) on a few resin beads.
Validation: A clear/yellow bead indicates complete coupling. A blue bead indicates unreacted amines. If blue, perform a second coupling cycle (double coupling) using fresh reagents before proceeding to Fmoc deprotection.
REFERENCES
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling
Source: Royal Society of Chemistry (RSC)
URL:[Link]
Peptide Coupling Reagents, More than a Letter Soup
Source: University of Urbino (uniurb.it)
URL:[Link]
Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Acyl Fluoride Generation
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Removing side products in the synthesis of (R)-o-aminophenylalanine derivatives
Welcome to the technical support center for the synthesis of (R)-o-aminophenylalanine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (R)-o-aminophenylalanine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable chiral building block. Here, we address common challenges and provide practical, field-tested solutions to help you mitigate side product formation and achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (R)-o-aminophenylalanine, and what are their inherent challenges?
A1: The synthesis of (R)-o-aminophenylalanine typically begins with commercially available starting materials like o-nitro-L-phenylalanine or a racemic mixture that requires subsequent resolution. The primary challenge lies in the selective reduction of the nitro group without compromising the chiral integrity of the alpha-amino acid or leading to unwanted side reactions. Another common route involves the amination of a protected o-halophenylalanine derivative, where incomplete reaction or side reactions with the aminating agent can be problematic.
Q2: I am observing a significant amount of the corresponding aniline as a byproduct. What is causing this, and how can I prevent it?
A2: The formation of aniline is a common issue when reducing a nitro-substituted aromatic ring, especially in the presence of a palladium catalyst. This side product arises from the over-reduction of the desired phenylhydroxylamine intermediate. To mitigate this, optimizing reaction conditions is key. This includes carefully controlling the hydrogen pressure, reaction temperature, and catalyst loading.[1]
Q3: My final product shows the presence of a di-acylated byproduct. How can I avoid this?
A3: Di-acylation is a frequent side reaction when working with starting materials containing two amino groups, such as o-phenylenediamine derivatives. To favor the desired mono-acylation, it is crucial to control the stoichiometry of your reactants. Using a 1:1 molar ratio of the o-phenylenediamine derivative to the acylating agent is a good starting point.[2] Additionally, the slow, dropwise addition of the acylating agent at a reduced temperature can help control the reaction rate and improve selectivity.[2]
Q4: How can I confirm the chiral purity of my (R)-o-aminophenylalanine derivative?
A4: Ensuring the enantiomeric purity of your final product is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric excess (ee).[3][4][5] Derivatization with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), followed by reversed-phase HPLC analysis is another robust technique.[3]
Troubleshooting Guide: Common Side Products and Their Removal
This section provides a detailed guide to identifying and removing common impurities encountered during the synthesis of (R)-o-aminophenylalanine derivatives.
Issue 1: Presence of the Over-Reduced Aniline Byproduct
Cause: Excessive hydrogenation of the intermediate phenylhydroxylamine during the reduction of the o-nitro group.
Identification: The aniline byproduct can be detected by Thin Layer Chromatography (TLC) as a less polar spot compared to the desired aminophenylalanine. Its presence can be confirmed by LC-MS, where it will show a molecular ion corresponding to the loss of the amino acid sidechain.
Mitigation and Removal Protocol:
Reaction Optimization:
Catalyst: Use a less active catalyst or a poisoned catalyst (e.g., Lindlar's catalyst) to selectively reduce the nitro group.
Hydrogen Pressure: Maintain a lower hydrogen pressure (e.g., 1-5 bar) to disfavor over-reduction.
Temperature: Perform the reaction at a lower temperature (e.g., room temperature) to increase selectivity.
Purification via Recrystallization:
Solvent System: A common technique is to dissolve the crude product in a minimal amount of a polar solvent (e.g., hot ethanol or methanol) and then add a less polar co-solvent (e.g., diethyl ether or hexanes) until turbidity is observed.
Procedure:
Dissolve the crude product in the hot polar solvent.
Slowly add the non-polar co-solvent until the solution becomes slightly cloudy.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the desired product.
Collect the crystals by vacuum filtration and wash with a small amount of the cold co-solvent.
Issue 2: Formation of Di-acylated Byproduct
Cause: Reaction of both the ortho-amino group and the alpha-amino group with an acylating agent.
Identification: The di-acylated product will have a higher molecular weight, which can be confirmed by LC-MS. On TLC, it will typically be less polar than the mono-acylated product.
Mitigation and Removal Protocol:
Reaction Control:
Stoichiometry: Use a strict 1:1 molar ratio of the aminophenylalanine derivative to the acylating agent.[2]
Slow Addition: Add the acylating agent dropwise to a cooled solution of the aminophenylalanine derivative to maintain a low concentration of the acylating agent throughout the reaction.[2]
Purification via Column Chromatography:
Stationary Phase: Silica gel is typically effective.
Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. The less polar di-acylated byproduct will elute first, followed by the more polar desired mono-acylated product.
Issue 3: Racemization of the Chiral Center
Cause: Exposure to harsh acidic or basic conditions, or elevated temperatures during the synthesis or workup, can lead to the racemization of the stereocenter.
Identification: Chiral HPLC is the definitive method for quantifying the enantiomeric ratio.[3][4][5]
Avoid prolonged exposure to strong acids or bases.
Keep temperatures as low as feasible during reactions and purifications.
Chiral Resolution (if racemization occurs):
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[6]
Enzymatic Resolution: Enzymes can selectively act on one enantiomer, allowing for the separation of the two. For example, an acylase can selectively deacylate the L-enantiomer of an N-acetylated racemic mixture.[6]
Visualizing Reaction Pathways
Diagram 1: Synthesis and Major Side Product Pathways
Caption: Key reaction and side reaction pathways in the synthesis of (R)-o-aminophenylalanine derivatives.
Quantitative Data Summary
Issue
Common Byproduct
Typical Yield Loss
Recommended Purification
Over-reduction
Aniline
5-20%
Recrystallization
Di-acylation
Di-acylated derivative
10-30%
Column Chromatography
Racemization
(S)-enantiomer
Variable
Chiral Resolution
Experimental Protocols
Protocol 1: Selective Reduction of o-Nitro-L-phenylalanine
Setup: In a hydrogenation vessel, dissolve o-nitro-L-phenylalanine (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).
Catalyst: Add 5 mol% of 10% Pd/C catalyst.
Reaction: Purge the vessel with nitrogen, then with hydrogen. Pressurize the vessel to 1-5 bar with hydrogen.
Monitoring: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization as described in the troubleshooting guide.
Protocol 2: Purification of (R)-o-aminophenylalanine by Recrystallization
Dissolution: Transfer the crude product to a flask and add a minimal amount of hot ethanol to dissolve it completely.
Precipitation: While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes persistently turbid.
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for 30-60 minutes.
Isolation: Collect the precipitated crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum.
References
Schobert, R., & Schmalz, H.-G. (2007). Organic Synthesis. Springer.
[Determination of chiral purity of synthetic amino acids by high performance liquid chrom
A Technical Guide to the Chiral Resolution of DL-p-Aminophenylalanine. (2025). BenchChem.
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1083–1132.
Process for the preparation of 4-hetero-substituted phenylalanine derivatives.
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). BOC Sciences.
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral St
((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses, 94, 388–398.
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
Troubleshooting side reactions in the synthesis of aminophenols. (2025). BenchChem.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 210–220.
Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. (2025). BenchChem.
Alanine Impurities and Rel
Phenylalanine-impurities.
Fluorinated phenylalanines: synthesis and pharmaceutical applic
Preparation of a functional, highly selective polymer by molecular imprinting. A demonstration with L-p-aminophenylalanine anilide as a template molecule allowing multiple points of attachment. Journal of Molecular Recognition, 2(4), 167–169.
Synthesis of Unnatural α‐Amino Acid Derivatives via Light‐Mediated Radical Decarboxylative Processes.
4-Amino-L-phenylalanine, 95%. Fisher Scientific.
Process for purifying a phenylenediamine.
What do you do when your peptide synthesis fails? (2023, February 7). Biotage.
Technical Support Center L Valyl L Phenylalanyl L Serine Synthesis. Scribd.
Technical Support Center: Optimization of Reaction Temperature for (R)-2-Amino-3-(2-aminophenyl)propanoic Acid Functionalization
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the functionalization of (R)-2-Amino-3-(2-aminophenyl)propanoic acid. This guide is designed for researchers, chemists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of (R)-2-Amino-3-(2-aminophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperature—a critical parameter for achieving high yield, purity, and enantiomeric integrity.
Section 1: Core Principles of Temperature Optimization
Q: Why is reaction temperature such a critical parameter for this specific molecule?
A: The temperature is paramount due to the unique structure of (R)-2-Amino-3-(2-aminophenyl)propanoic acid. This molecule possesses three key features sensitive to thermal conditions:
A Chiral Center: The α-carbon is a stereocenter. Elevated temperatures can provide sufficient energy to overcome the activation barrier for proton abstraction at this center, leading to a planar intermediate and subsequent racemization.[1][2] This results in a loss of the desired (R)-enantiomer and contamination with the (S)-enantiomer.
Two Nucleophilic Amino Groups: The molecule has a highly reactive α-amino group and a less reactive, but still significant, aromatic amino group on the phenyl ring. Temperature influences the relative rates of reaction at these two sites. Higher temperatures can lead to a loss of selectivity, resulting in undesired side products from reactions at the aromatic amine.
Reagent and Intermediate Stability: Many reagents used in functionalization, particularly the activated esters in amide coupling, have limited thermal stability.[3] High temperatures can accelerate their decomposition or promote side reactions, such as the formation of N-acylurea byproducts with carbodiimide reagents.[3][4]
The core challenge is balancing reaction kinetics with thermodynamics. While higher temperatures increase the reaction rate, they also increase the rates of undesirable side reactions and racemization.[2] The optimal temperature is therefore a compromise that maximizes the formation of the desired product while minimizing impurities.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I am observing very low to no yield of my desired product. What are the potential temperature-related causes?
A: Low yields are a common issue, and temperature plays a crucial role.
Potential Causes:
Insufficient Thermal Energy: The reaction may have a significant activation energy that is not being met at low temperatures (e.g., 0 °C or below). This is particularly true for sterically hindered substrates or less reactive coupling partners.
Poor Reagent Solubility: The starting materials or reagents may have low solubility in the chosen solvent at low temperatures, effectively reducing their concentration and slowing the reaction to a halt.
Decomposition of Activated Species: If the reaction is run for an extended period at a slightly elevated temperature, the activated intermediate (e.g., an activated ester) might be decomposing faster than it reacts with the amine.
Solutions & Optimization Steps:
Incremental Temperature Increase: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-60 °C.[4] Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes) to find a temperature that promotes product formation without significant side-product accumulation.
Solvent Screening: Ensure your solvent can dissolve all components at the reaction temperature. If solubility is an issue, consider switching to a solvent with better solvating power, such as DMF or NMP, which are also suitable for a wider temperature range.[5]
Consider Microwave Irradiation: For particularly stubborn reactions, microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture.[4] However, this requires careful optimization of temperature and time to prevent decomposition.
Q2: My product purity is low, and I see multiple side products. How can temperature optimization help?
A: The formation of side products is often a direct consequence of running the reaction at a non-optimal temperature, especially given the two amine groups in the molecule.
Potential Causes:
Lack of Selectivity: At higher temperatures, the energy difference between the activation barriers for the reaction at the α-amino group and the aromatic amino group becomes less significant. This leads to competing N-acylation or N-arylation at the side-chain amine, resulting in di-substituted products or isomeric impurities.
Reagent-Driven Side Reactions:
N-Acylurea Formation: When using carbodiimides like EDC, elevated temperatures promote the intramolecular rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea byproduct.[3]
Guanidinylation: Uronium/aminium coupling reagents like HATU can react with the free amine of your starting material or product at higher temperatures, forming an irreversible guanidinium adduct that terminates the reaction.[5][6]
Thermal Degradation: The starting material or the product itself might be degrading at the reaction temperature, especially over long reaction times.
Solutions & Optimization Steps:
Reduce the Temperature: This is the most effective strategy. Most amide coupling and acylation reactions should be initiated at 0 °C and allowed to slowly warm to room temperature.[3] This minimizes the rate of side reactions, giving the desired transformation a kinetic advantage.
Optimize Reagent Addition: Add the coupling reagent or acylating agent dropwise at a low temperature (0 °C). This maintains a low instantaneous concentration of the highly reactive species, favoring the more nucleophilic α-amine and reducing side reactions.[7]
Pre-activation: For amide couplings, pre-activating the carboxylic acid with the coupling reagent for a short period before adding the amine can sometimes reduce side reactions like guanidinylation.[5]
Q3: I am concerned about racemization. What is the optimal temperature range to maintain enantiomeric purity?
A: Maintaining stereochemical integrity is critical. Racemization is highly temperature-dependent.
Potential Causes:
Elevated Temperature: The rate of racemization increases significantly with temperature.[1][2] Temperatures above room temperature, and especially reflux conditions, pose a high risk.
Base-Catalyzed Racemization: The presence of a base, which is required for many coupling reactions, can facilitate the abstraction of the α-proton. This effect is exacerbated at higher temperatures.[3]
Over-activation: Certain activating agents can form intermediates (like oxazolones) that are more prone to racemization. This process is also accelerated by heat.[8]
Solutions & Optimization Steps:
Maintain Low Temperatures: The gold standard for preventing racemization is to run the reaction at low temperatures, typically between 0 °C and ambient temperature.[3]
Use Racemization-Suppressing Additives: Always include additives like HOBt or Oxyma Pure® when using carbodiimides. These additives form activated esters that are more reactive towards the amine but less prone to racemization than the O-acylisourea intermediate.[3]
Choice of Base: If a base is required, use a sterically hindered or non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in stoichiometric amounts. Avoid strong bases or an excess of base.[3]
Minimize Reaction Time: The longer the chiral center is exposed to reaction conditions, the greater the risk of racemization. Use reaction conditions that allow for a reasonable reaction time without requiring excessive heat.
Section 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Workflow for Temperature Screening (N-Acylation Example)
This protocol outlines a general procedure for determining the optimal temperature for the N-acylation of the α-amino group.
Preparation: In three separate, dry reaction vials under an inert atmosphere (Nitrogen or Argon), dissolve (R)-2-Amino-3-(2-aminophenyl)propanoic acid (1.0 eq) in anhydrous DCM.[7]
Base Addition: Add triethylamine (1.2 eq) to each vial and stir for 10 minutes at room temperature.[7]
Temperature Equilibration:
Place Vial A in an ice bath to cool to 0 °C.
Keep Vial B at ambient room temperature (approx. 25 °C).
Place Vial C in a heating block set to 45 °C.
Reagent Addition: Prepare a solution of the acylating agent (e.g., acetyl chloride, 1.1 eq) in anhydrous DCM. Add this solution dropwise and simultaneously to all three vials over 15 minutes.[7]
Reaction & Monitoring:
Maintain each vial at its designated temperature.
After 30 minutes, and then every hour, take a small aliquot from each reaction mixture. Quench the aliquot and analyze by TLC and LC-MS to monitor the consumption of starting material, formation of the desired product, and appearance of any side products.
Analysis & Work-up: Once the reaction in a given vial appears complete (or is no longer progressing), quench the entire reaction with saturated aqueous sodium bicarbonate.[7] Extract the product and analyze the crude material for yield, purity (by LC-MS), and enantiomeric excess (by chiral HPLC).
Optimization: Compare the results from the three temperatures to identify the optimal balance of reaction time, yield, and purity.
Data Summary: Illustrative Results of a Temperature Screening Experiment
The following table summarizes hypothetical, yet typical, results from the protocol described above.
Reaction Temperature (°C)
Reaction Time (h)
Crude Yield (%)
Product Purity (%) (by LC-MS)
Enantiomeric Excess (e.e., %)
Key Observations
0 → 25
6
85
96
>99
Clean reaction, but slower. Optimal for high purity.
25
2
92
91
98
Faster reaction, slight increase in a side product (likely di-acylated).
45
1
95
78
94
Very fast, but significant side product formation and noticeable racemization.
This data illustrates a common trend where moderate heating may slightly increase yield and speed but at the cost of purity and enantiomeric integrity.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the best general-purpose starting temperatures for N-acylation vs. amide coupling?A: For both N-acylation with acyl chlorides/anhydrides and amide coupling reactions (e.g., with EDC/HOBt or HATU), a starting temperature of 0 °C is highly recommended.[3] Allow the reaction to stir at 0 °C for 30-60 minutes before letting it warm naturally to room temperature for the remainder of the reaction. This approach minimizes initial side reactions and racemization when reagent concentrations are highest.
Q: How do I know if my coupling reagents are still active?A: Many coupling reagents are moisture-sensitive.[4][9] If you are experiencing consistently low yields even at optimized temperatures, reagent degradation is a likely cause. It is best practice to use a fresh bottle of the coupling reagent or one that has been stored correctly in a desiccator.
Q: Can microwave synthesis be used for this functionalization?A: Yes, microwave-assisted synthesis can be a powerful tool, often reducing reaction times from hours to minutes.[4][5] However, it requires careful optimization. Start with a lower temperature (e.g., 60 °C) and short irradiation times. The primary risk is rapid decomposition and significant racemization if the temperature is not well-controlled.
Q: How does the choice of solvent interact with the reaction temperature?A: The solvent's boiling point dictates the maximum accessible temperature. Furthermore, solvents like DMF, NMP, and DMSO, while excellent for dissolving polar compounds, can be more challenging to remove and may require higher temperatures for work-up, which could potentially harm the product.[5] For reactions requiring gentle heating (40-60 °C), solvents like acetonitrile or THF can be good choices. For reactions run at or below room temperature, DCM is often suitable.[4][7]
Section 5: Visualization of Experimental Workflow
Workflow for Temperature Optimization
The following diagram illustrates a logical workflow for systematically determining the optimal reaction temperature.
Caption: A workflow for parallel screening of reaction temperatures.
References
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
Agilent Approaches for Amino Acid Analysis. Agilent. [Link]
Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. Creation.com. [Link]
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]
Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. [Link]
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]
Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. [Link]
How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. [Link]
Predicting relative efficiency of amide bond formation using multivariate linear regression. PMC. [Link]
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Zaher Lab. [Link]
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. ResearchGate. [Link]
Comparison between the temperature sensitivities of racemisation and... ResearchGate. [Link]
Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. RSC Publishing. [Link]
Exploring Chemical Modifications of Aromatic Amino Acid Residues in Peptides. SynOpen. [Link]
C-H Functionalization for the Post-Synthetic Modification of Peptides. NTU > IRep. [Link]
A Senior Application Scientist's Guide to the Structural Elucidation of (R)-2-Amino-3-(2-aminophenyl)propanoic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation and chiral purity assessment of novel amino acid derivatives are paramount. (R)-2-Amino-3-(2-aminophenyl)propanoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise structural confirmation and chiral purity assessment of novel amino acid derivatives are paramount. (R)-2-Amino-3-(2-aminophenyl)propanoic acid, a substituted derivative of phenylalanine, presents an interesting case for structural analysis due to the influence of the ortho-amino group on the molecule's electronic environment and conformation. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, contextualized by a comparison with alternative analytical methodologies. Our approach is grounded in scientific integrity, explaining the causality behind experimental choices to provide a self-validating framework for analysis.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. Its power lies in providing detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule like (R)-2-Amino-3-(2-aminophenyl)propanoic acid, ¹H NMR allows us to resolve the signals from the aliphatic backbone and the aromatic side chain, confirming the successful synthesis and purity of the compound.
Predicted ¹H NMR Spectral Analysis of (R)-2-Amino-3-(2-aminophenyl)propanoic Acid
The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.0 ppm.[3][4]
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Justification
Hα
~3.8 - 4.2
Doublet of doublets (dd)
Jαβa ≈ 5-6 Hz, Jαβb ≈ 8-9 Hz
The α-proton is coupled to the two diastereotopic β-protons. Its chemical shift is downfield due to the adjacent electron-withdrawing amino and carboxylic acid groups.
Hβa, Hβb
~2.9 - 3.3
Two separate dd or one complex multiplet
Jβaβb ≈ 13-15 Hz, Jαβa ≈ 5-6 Hz, Jαβb ≈ 8-9 Hz
These are diastereotopic protons due to the chiral center at Cα. They will show a large geminal coupling and smaller vicinal couplings to the α-proton.
Aromatic Protons
~6.5 - 7.5
Multiplets
~7-9 Hz for ortho, ~7-8 Hz for meta, ~1-2 Hz for para
The ortho-amino group is an electron-donating group, which will cause a general upfield shift of the aromatic protons compared to phenylalanine. The substitution pattern will lead to a complex splitting pattern.
NH₂ (aliphatic)
~7.5 - 8.5 (in DMSO-d₆)
Broad singlet
N/A
Labile proton, its chemical shift and broadness are dependent on solvent, concentration, and temperature. Will exchange in D₂O.
NH₂ (aromatic)
~4.5 - 5.5 (in DMSO-d₆)
Broad singlet
N/A
Labile proton, its chemical shift and broadness are dependent on solvent and concentration. Will exchange in D₂O.
COOH
~10 - 13 (in DMSO-d₆)
Broad singlet
N/A
Labile acidic proton, its chemical shift is highly variable. Will exchange in D₂O.
Experimental Protocol for ¹H NMR Analysis
A robust and reproducible NMR experiment is crucial for accurate structural elucidation.
I. Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of (R)-2-Amino-3-(2-aminophenyl)propanoic acid.
Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ will allow for the observation of exchangeable NH and OH protons, while D₂O will exchange these protons, simplifying the spectrum in that region.
Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
Internal Standard: Add a small amount of a suitable internal standard, such as TMS (for non-aqueous solvents) or a water-soluble standard like DSS for D₂O, if quantitative analysis is required.
Homogenization: Gently vortex the tube to ensure complete dissolution and a homogenous solution.
II. NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration, especially for quantitative measurements.
Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
2D NMR Experiments (Optional but Recommended):
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the α and β protons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in the assignment of the carbon skeleton.
Visualizing the Analytical Workflow
Caption: Workflow for ¹H NMR spectral analysis.
A Comparative Look: Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis, particularly for chiral compounds in complex matrices or for quantitative purity assessment, often necessitates complementary techniques.
Lower sensitivity compared to MS-based methods, can have overlapping signals in complex molecules.
Chiral HPLC
Differential interaction of enantiomers with a chiral stationary phase (CSP).[5][6]
Excellent for enantiomeric separation and quantification, high precision and accuracy.[5][7]
Requires method development for each compound, can be time-consuming.
GC-MS
Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[8][9][10]
High sensitivity and selectivity, excellent for volatile compounds.
Requires derivatization for non-volatile compounds like amino acids, which adds complexity.[11]
Capillary Electrophoresis (CE)
Separation of ions in an electric field based on their electrophoretic mobility.[12][13][14]
High separation efficiency, low sample and reagent consumption.[13][14]
Lower loading capacity, can be less robust than HPLC.
In-depth Protocols for Alternative Techniques
I. Chiral High-Performance Liquid Chromatography (HPLC)
This method is the gold standard for determining the enantiomeric purity of amino acids.[5][6]
A. Indirect Method (Pre-column Derivatization)
Derivatization: React the amino acid sample with a chiral derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form diastereomers.[15]
Chromatographic System:
Column: A standard achiral reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 5 mM phosphate buffer at pH 6.8).[15]
Flow Rate: 1.0 mL/min.
Detection: UV or fluorescence detector.
Analysis: The diastereomers will have different retention times, allowing for their separation and quantification.
B. Direct Method (Chiral Stationary Phase)
Sample Preparation: Dissolve the underivatized amino acid in the mobile phase.
Chromatographic System:
Column: A chiral stationary phase column (e.g., a teicoplanin-based CSP like Astec CHIROBIOTIC T).[6]
Mobile Phase: An isocratic mixture of water, methanol, and an acid modifier (e.g., formic acid).[6]
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV or Mass Spectrometry (MS).
Analysis: The enantiomers will interact differently with the CSP, leading to different retention times.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization to make the amino acid volatile.[11]
Derivatization:
Dry a known amount of the sample.
Add a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and acetonitrile.[11]
Heat the mixture (e.g., 100 °C for 4 hours) to form the volatile TBDMS derivatives.[11]
GC-MS System:
Column: A chiral capillary column (e.g., Chirasil-L-Val).[9]
Carrier Gas: Helium.
Temperature Program: An optimized temperature gradient to separate the derivatized enantiomers.
Ionization: Electron Ionization (EI).
Detection: Mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity.[8][10]
Analysis: The enantiomers will elute at different times on the chiral column, and their mass spectra will confirm their identity.
III. Capillary Electrophoresis (CE)
CE offers high-efficiency separations with minimal sample consumption.[13][14]
Sample Preparation: Dissolve the amino acid in the running buffer.
CE System:
Capillary: Fused-silica capillary.
Running Buffer: A buffer containing a chiral selector, such as a cyclodextrin (e.g., sulphated β-cyclodextrin) or a chiral ionic liquid.[13][16]
Applied Voltage: Typically 15-25 kV.
Detection: UV detector.
Analysis: The enantiomers will form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, thus, different migration times.
Comparative Logic of Analytical Techniques
Caption: Logical flow for selecting an analytical technique.
Conclusion
The structural analysis of (R)-2-Amino-3-(2-aminophenyl)propanoic acid is most effectively initiated with ¹H NMR spectroscopy, which provides an unparalleled level of detail regarding the molecular framework. While direct experimental data for this specific molecule is elusive, a predicted spectrum based on fundamental principles and analogous compounds serves as a robust guide for its identification. For orthogonal verification, and especially for the critical assessment of enantiomeric purity, chiral HPLC stands out as the preferred method due to its accuracy and reproducibility. GC-MS and CE offer valuable, high-sensitivity alternatives, particularly when dealing with complex matrices or limited sample quantities, although they introduce the additional step of derivatization. The selection of the most appropriate analytical technique or combination thereof will ultimately depend on the specific research question, be it unambiguous structural confirmation, precise enantiomeric excess determination, or trace-level quantification.
References
BenchChem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
Simek, P., et al. (2021).
Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
Zare, R. N., et al. (2002). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Electrophoresis, 23(16), 2749-2755.
Simek, P., et al. (2021).
ResearchGate. (2025). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
Simek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 3000, pp. 123-135). Springer.
Kublitski, M., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
JASCO Inc. (n.d.). Detection of Amino Acids Using HPLC with CD Detection.
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
Reddy, G. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(35), 4296-4308.
Huang, L., et al. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
Gaspar, A., et al. (2019). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 9(56), 32665-32674.
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
Kim, H. L., et al. (2014). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 53(30), 4995-5003.
Csomos, G., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
The Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Retrieved from The Royal Society of Chemistry website.
National Center for Biotechnology Information. (n.d.). L-Phenylalanine. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-(2-Aminophenyl)propanoic acid. PubChem Compound Database. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand.
A Comparative Guide to Determining Enantiomeric Excess of (R)-2-Amino-3-(2-aminophenyl)propanoic acid via HPLC
Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical deter...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural nuance can be the difference between a life-saving therapeutic and a compound with undesirable side effects or even toxicity.[1][2] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of this principle.[2]
Regulatory bodies like the FDA and EMA now mandate rigorous characterization of individual enantiomers, strongly favoring the development of single-enantiomer drugs over racemic mixtures.[3][4] This regulatory expectation underscores the need for robust, accurate, and reliable analytical methods to determine enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture.[3][5]
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods for determining the enantiomeric excess of (R)-2-Amino-3-(2-aminophenyl)propanoic acid, a synthetic aromatic amino acid of interest in medicinal chemistry. We will delve into the two primary HPLC strategies—direct and indirect separation—providing detailed experimental protocols, data-driven comparisons, and expert insights to guide researchers in selecting the optimal method for their specific needs.
Pillar 1: The Principle of Chiral Recognition in HPLC
The fundamental challenge in separating enantiomers is that they possess identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a chiral environment where the two enantiomers can be distinguished.[2] This is achieved through two main strategies:
Direct Method: Utilizes a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times and, thus, separation.[1][6]
Indirect Method: Involves pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA). This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physicochemical properties, they can be readily separated on a standard, achiral HPLC column.[1][2][7]
Methodology Showdown: Direct vs. Indirect Analysis
The choice between direct and indirect methods is a critical decision in analytical development, involving a trade-off between method development time, sample preparation complexity, and potential analytical artifacts.
Approach 1: The Direct Method via Chiral Stationary Phases (CSPs)
The direct approach is often preferred for its simplicity, as it avoids the complexities of chemical reactions.[8] For amino acids, several types of CSPs have proven effective, including macrocyclic glycopeptide, crown-ether, and ligand-exchange phases.[9][10] Macrocyclic glycopeptide phases, such as those based on teicoplanin, are particularly versatile for underivatized amino acids due to their multiple interaction mechanisms (hydrogen bonding, ionic, π-π interactions) and compatibility with a wide range of mobile phases, including those used for LC-MS.[8][10]
This protocol outlines a typical method for the direct chiral separation of (R)- and (S)-2-Amino-3-(2-aminophenyl)propanoic acid.
1. Instrumentation and Materials:
HPLC system with UV or Mass Spectrometric (MS) detector.
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin) column, 250 x 4.6 mm, 5 µm.
Mobile Phase: 0.1% (v/v) Formic Acid in Methanol/Water (80:20, v/v).
Sample Diluent: Mobile Phase.
(R)- and (S)-2-Amino-3-(2-aminophenyl)propanoic acid reference standards.
Racemic (50:50) standard of the analyte.
2. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 254 nm or MS (ESI+)
Injection Volume: 10 µL
3. Sample Preparation:
Prepare a stock solution of the racemic standard at 1.0 mg/mL in the sample diluent.
Prepare a stock solution of the (R)-enantiomer sample to be tested at 1.0 mg/mL in the sample diluent.
Further dilute samples as needed to fall within the linear range of the detector.
4. Analysis Procedure:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
Inject the (R)-enantiomer sample.
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times from the racemic standard run.
Integrate the peak areas for both enantiomers.
5. Calculation of Enantiomeric Excess (% ee):
The % ee is calculated using the peak areas (A) of the R- and S-enantiomers:
% ee = [(A_R - A_S) / (A_R + A_S)] * 100
Why a Teicoplanin CSP? Teicoplanin CSPs are known for their broad enantioselectivity for amino acids.[8][10] The complex macrocyclic structure provides multiple chiral recognition sites, increasing the likelihood of resolving aromatic amino acids like the target analyte.[10] Its compatibility with polar organic and aqueous-organic mobile phases makes it robust and LC-MS friendly.[8][10]
Why a Polar Organic Mobile Phase? A mobile phase of methanol/water with a formic acid modifier is a common starting point for teicoplanin columns. The organic modifier and acid concentration can be tuned to optimize retention and selectivity.[10] Formic acid helps to control the ionization state of both the analyte and the CSP, which is crucial for achieving reproducible ionic interactions.
Approach 2: The Indirect Method via Chiral Derivatization
The indirect method transforms the analytical challenge. By reacting the enantiomers with a pure chiral derivatizing agent (CDA), two diastereomers are formed, which can then be separated on a conventional achiral C18 column.[1][7] For primary amines like our target amino acid, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a classic and highly effective choice.[11][12][13] The resulting diastereomers (L-D and L-L) are typically well-resolved and have a strong UV chromophore (340 nm), enhancing detection sensitivity.[13][14]
This protocol details the derivatization and subsequent analysis on a standard reversed-phase column.
1. Instrumentation and Materials:
HPLC system with a Diode Array Detector (DAD) or UV detector.
Stationary Phase: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
Derivatization Reagent: Marfey's Reagent (L-FDAA) solution (1% w/v in acetone).
Buffer: 1 M Sodium Bicarbonate (NaHCO₃).
Quenching Solution: 1 M Hydrochloric Acid (HCl).
2. Derivatization Procedure:
In a vial, dissolve ~1 mg of the amino acid sample in 200 µL of 1 M NaHCO₃.
Add 400 µL of the Marfey's Reagent solution.
Incubate the mixture in a water bath at 40 °C for 1 hour.
Cool the reaction mixture to room temperature.
Quench the reaction by adding 200 µL of 1 M HCl.
Dilute the final mixture with Mobile Phase A to a suitable concentration for HPLC analysis (e.g., dilute 100 µL to 1 mL).
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 340 nm
Injection Volume: 10 µL
Gradient Elution:
Start at 20% B, hold for 2 min.
Linear gradient from 20% to 70% B over 20 min.
Hold at 70% B for 3 min.
Return to 20% B and re-equilibrate for 5 min.
4. Analysis and Calculation:
The analysis and calculation of % ee follow the same principles as the direct method, using the integrated peak areas of the two resulting diastereomers.
Why Marfey's Reagent? Marfey's reagent reacts reliably with the primary amine of the amino acid to form stable diastereomers.[11][15] The dinitrophenyl chromophore provides a high molar absorptivity at 340 nm, a wavelength where many endogenous compounds do not absorb, thus improving selectivity and sensitivity.[13][14]
Why a C18 Column? The resulting diastereomers are significantly more hydrophobic than the original amino acids, making them ideal for separation on a robust and inexpensive reversed-phase C18 column.[11][12]
Self-Validating System: A key trustworthiness aspect of this protocol is the control over potential racemization. The reaction is performed under mild conditions (40 °C, alkaline pH) to minimize this risk.[11] For highly sensitive applications, a control experiment using an enantiopure standard can be run to quantify any method-induced racemization.[12]
Data-Driven Comparison of HPLC Methods
The choice of method depends on the specific requirements of the analysis. The following table summarizes the key performance attributes of each approach based on typical experimental outcomes.
Parameter
Direct Method (CSP)
Indirect Method (Derivatization)
Rationale & Insights
Method Development
More complex; requires screening of multiple CSPs and mobile phases.
Simpler; uses standard C18 columns. Optimization focuses on the gradient.
CSP selection can be empirical and costly. The indirect method leverages well-understood C18 chromatography.[1]
Direct method is significantly faster and less prone to sample handling errors.[8]
Risk of Artifacts
Low. The primary risk is poor resolution.
Moderate. Risks include incomplete derivatization, racemization, and interfering side-products.[1][7]
The derivatization reaction must be carefully controlled and validated to ensure its quantitative nature and stereochemical integrity.
Sensitivity
Generally lower, dependent on the native chromophore of the analyte.
Generally higher due to the introduction of a strong chromophore (e.g., DNP group from Marfey's).[1][14]
Derivatization is advantageous for trace-level quantification of the undesired enantiomer.
Cost
High initial cost for the chiral column.
Lower column cost, but ongoing cost for high-purity derivatizing agents.
The long-term cost-effectiveness depends on the number of samples and the lifetime of the CSP.
Robustness
Can be sensitive to mobile phase composition and column aging.
Highly robust once the derivatization and chromatography are optimized.
C18 columns are generally considered more robust and have longer lifetimes than many CSPs.
Visualizing the Analytical Workflows
To better illustrate the practical differences, the following diagrams outline the experimental workflows for each method.
Diagram 1: Direct Chiral HPLC Workflow
A streamlined workflow for direct enantiomeric excess determination.
Diagram 2: Indirect Chiral HPLC Workflow
A multi-step workflow for indirect analysis via diastereomer formation.
Alternative Methodologies: A Broader Perspective
While chiral HPLC is the workhorse for determining enantiomeric excess, other techniques can be employed, particularly in research settings.[5][16][17]
Chiral Supercritical Fluid Chromatography (SFC): Often provides faster separations and uses less organic solvent than HPLC.[18] It is highly effective with polysaccharide-based CSPs.
Gas Chromatography (GC): Suitable for volatile and thermally stable analytes. Requires derivatization to increase volatility but can offer very high resolution on chiral capillary columns.[16][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can induce a chemical shift difference between enantiomers, allowing for direct quantification from the NMR spectrum without physical separation.[17][20] This method is generally less sensitive than chromatographic techniques.[16]
Conclusion and Expert Recommendations
The determination of enantiomeric excess for (R)-2-Amino-3-(2-aminophenyl)propanoic acid can be successfully achieved by both direct and indirect HPLC methods. The optimal choice is dictated by the specific context of the analysis.
For routine quality control (QC) environments where speed and high throughput are paramount, the Direct Method is highly recommended. Its simple "dilute and shoot" sample preparation minimizes operator variability and analysis time. The initial investment in a suitable chiral column is offset by long-term efficiency gains.
For research, development, or trace analysis applications where maximum sensitivity is required to quantify the minor enantiomer at very low levels (e.g., <0.1%), the Indirect Method using Marfey's reagent is superior. The derivatization step significantly enhances the UV response, and the use of robust C18 columns simplifies chromatographic development.
Ultimately, the method chosen must be rigorously validated according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.[21][22][23] By understanding the underlying principles and practical trade-offs of each approach, researchers can confidently select and implement a method that guarantees the stereochemical purity of their chiral compounds.
References
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Available at: [Link]
Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. (n.d.). AAPPTec. Available at: [Link]
Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. (n.d.). Almac Group. Available at: [Link]
Bhushan, R., & Brückner, H. (2005). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Journal of Chromatographic Science, 43(8), 425-433. Available at: [Link]
D'Hondt, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4586. Available at: [Link]
Fujii, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic Letters, 18(4), 804-807. Available at: [Link]
Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2020). Acta Naturae. Available at: [Link]
Buck, R. H., & Krummen, K. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1467, 340-347. Available at: [Link]
Enantiomeric excess. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
Yuan, T., et al. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 11(12), 849. Available at: [Link]
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. Available at: [Link]
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Available at: [Link]
How To Calculate Enantiomeric Excess: Learn Quickly. (2025). PharmaGuru. Available at: [Link]
Chiral Chromatography. (2020). Chemistry LibreTexts. Available at: [Link]
High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. (2016). ResearchGate. Available at: [Link]
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. Available at: [Link]
HPLC of amino acids as o-phthalaldehyde derivatives. (n.d.). ResearchGate. Available at: [Link]
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Pharmaceutical and Biomedical Analysis, 61, 196-200. Available at: [Link]
Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Available at: [Link]
Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. Available at: [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Available at: [Link]
ICH Q11: Development and Manufacture of Drug Substances. (2012). International Council for Harmonisation. Available at: [Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. Available at: [Link]
ICH Q3A(R2): Impurities in New Drug Substances. (2006). International Council for Harmonisation. Available at: [Link]
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Health Canada. Available at: [Link]
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). Pharmaceuticals, 15(10), 1269. Available at: [Link]
Chiral Separations. (n.d.). VTechWorks. Available at: [Link]
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (2019). Journal of Chromatography A, 1603, 396-404. Available at: [Link]
Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. (2019). Analytical Methods, 11(36), 4641-4645. Available at: [Link]
Determination Of Enantiomeric Excess Research Articles. (n.d.). R Discovery. Available at: [Link]
Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry. Available at: [Link]
Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. (1999). Google Patents.
Differentiating (R)-o-Aminophenylalanine from Its Isomers: A Mass Spectrometry Fragmentation Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol The Analytical Challenge of Isobaric Non-Canonical Amino Acids In modern d...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Protocol
The Analytical Challenge of Isobaric Non-Canonical Amino Acids
In modern drug development, non-canonical amino acids (ncAAs) are indispensable for engineering stable peptidomimetics, antibody-drug conjugates (ADCs), and therapeutics targeting amyloid-related diseases 1[1]. Among these, (R)-o-aminophenylalanine (D-2-aminophenylalanine) and its isomer p-aminophenylalanine (4-aminophenylalanine) are frequently utilized 2[2].
Because these isomers share the exact same molecular formula (C9H12N2O2) and monoisotopic mass (180.0899 Da; [M+H]+ = 181.0977 m/z), high-resolution mass spectrometry (HRMS) alone cannot differentiate them. As a Senior Application Scientist, I rely on the mechanistic nuances of Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) to confidently map these residues. This guide objectively compares the fragmentation behavior of (R)-o-aminophenylalanine against its para-isomer and provides a self-validating analytical protocol for their definitive identification.
Mechanistic Causality: The "Ortho Effect" vs. The Phenonium Ion
To differentiate these isomers, we must look beyond simple mass-to-charge ratios and understand the causality of their gas-phase fragmentation. The position of the electron-donating amino group on the aromatic ring fundamentally alters the transition state energy barriers during CID.
p-Aminophenylalanine (The Phenonium Pathway):
The electron-donating nature of the para-amino group strongly promotes the loss of ammonia (NH3, -17 Da). It stabilizes the transition state, driving an aryl-assisted neighboring group process that yields a highly stable phenonium ion at m/z 164 3[3]. Consequently, the competing pathway—loss of H2O and CO to form the classic immonium ion (m/z 135)—is heavily suppressed.
(R)-o-Aminophenylalanine (The Ortho Effect):
The ortho-isomer undergoes a completely different mechanistic route known as the ortho effect. The spatial proximity of the ortho-amino group to the alpha-carbon allows it to act as an internal nucleophile. Upon collisional activation, it attacks the side chain, expelling ammonia to form a rigid, bicyclic indoline-like structure. Because this intramolecular cyclization competes differently with the immonium ion formation, the resulting ratio of the [M+H-NH3]+ fragment to the [M+H-H2O-CO]+ fragment is distinctly different from the para-isomer.
Figure 1: Divergent collision-induced dissociation (CID) pathways of aminophenylalanine isomers.
Quantitative Data Comparison
By analyzing the relative abundance of these fragment ions at a Normalized Collision Energy (NCE) of 30%, we can establish a diagnostic fingerprint for each isomer. The table below summarizes the quantitative divergences.
Table 1: Comparative CID Fragmentation of Aminophenylalanine Isomers (Positive ESI, NCE 30%)
Fragment Ion
m/z
(R)-o-Aminophenylalanine (Relative Abundance)
p-Aminophenylalanine (Relative Abundance)
Mechanistic Origin
[M+H]⁺
181.1
100% (Precursor)
100% (Precursor)
Protonated molecular ion
[M+H - NH₃]⁺
164.1
High (~85%)
Dominant (~95%)
Ortho-cyclization (o-Aph) vs. Phenonium ion (p-Aph)
[M+H - H₂O - CO]⁺
135.1
Moderate (~40%)
Low (~15%)
Immonium ion formation
[M+H - NH₃ - H₂O - CO]⁺
118.1
High (~70%)
Moderate (~30%)
Secondary fragmentation of cyclic/phenonium intermediates
Diagnostic Takeaway: The ratio of m/z 164 to m/z 135 is the critical differentiator. The para-isomer heavily favors the 164 ion (ratio > 6:1), while the ortho-isomer displays a much more balanced distribution (ratio ~ 2:1) due to the competing stability of the ortho-cyclization and immonium pathways.
Validated Experimental Protocol: LC-ESI-MS/MS
To ensure trustworthiness, analytical protocols must be self-validating. Because MS/MS spectra of isobars can overlap depending on the exact collision energy applied, baseline chromatographic resolution must be confirmed prior to spectral extraction.
Step-by-Step Methodology
Sample Preparation:
Reconstitute analytical standards of (R)-o-aminophenylalanine and p-aminophenylalanine in a diluent of 50% Methanol / 50% LC-MS grade Water containing 0.1% Formic Acid.
Column: Sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: H₂O + 0.1% Formic acid.
Mobile Phase B: Acetonitrile + 0.1% Formic acid.
Gradient: Run a shallow gradient from 2% B to 30% B over 5 minutes. Validation: Aminophenylalanines are highly polar; a shallow gradient is mandatory to ensure baseline separation of the ortho and para isomers before they enter the source.
Mass Spectrometry (ESI-CID):
Mode: Positive Electrospray Ionization (ESI+).
Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 350°C.
Fragmentation: Isolate the m/z 181.1 precursor. Perform a Normalized Collision Energy (NCE) sweep from 15% to 45% to identify the optimal energy where the m/z 164 / 135 ratio divergence is most pronounced (typically ~30% NCE).
Data Analysis:
Extract ion chromatograms (EIC) for m/z 181.1.
Extract MS/MS spectra exclusively from the apex of each chromatographic peak to prevent cross-contamination of the fragmentation data. Calculate the 164/135 ratio to assign the isomer.
Figure 2: Standardized LC-ESI-MS/MS workflow for the differentiation of aminophenylalanine isomers.
A Practical Guide to X-ray Crystallography of (R)-2-Amino-3-(2-aminophenyl)propanoic Acid Complexes: A Methodological and Comparative Analysis
Introduction (R)-2-Amino-3-(2-aminophenyl)propanoic acid, a non-canonical amino acid, presents a fascinating scaffold for coordination chemistry and drug development. Its structure, featuring a chiral center and multiple...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(R)-2-Amino-3-(2-aminophenyl)propanoic acid, a non-canonical amino acid, presents a fascinating scaffold for coordination chemistry and drug development. Its structure, featuring a chiral center and multiple coordination sites—the carboxylate, the alpha-amino group, and the aromatic amino group—allows for the formation of diverse and potentially bioactive metal complexes. X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure of these complexes, providing invaluable insights into coordination geometries, stereochemistry, and intermolecular interactions. These structural details are paramount for understanding the complex's stability, reactivity, and potential as a therapeutic agent.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the process of obtaining and analyzing X-ray crystallography data for (R)-2-Amino-3-(2-aminophenyl)propanoic acid complexes. Due to the current absence of publicly available crystallographic data for this specific molecule's complexes in repositories such as the Cambridge Structural Database (CSD)[1][2][3][4] and the Protein Data Bank (PDB), this guide will focus on a detailed, field-proven methodology for generating this data. Furthermore, we will draw comparisons with structurally similar amino acid complexes, such as those of phenylalanine and tryptophan, to provide a framework for data interpretation and to highlight the unique structural features that can be anticipated.
The Path to High-Quality Crystals: A Step-by-Step Protocol
The journey to a high-resolution crystal structure begins with the synthesis of high-purity materials and culminates in the growth of single crystals suitable for X-ray diffraction. The following protocol is a self-validating system designed to maximize the chances of success.
Synthesis and Purification of (R)-2-Amino-3-(2-aminophenyl)propanoic Acid and its Metal Complexes
The purity of the starting materials is critical for successful crystallization. The commercially available (R)-2-Amino-3-(2-aminophenyl)propanoic acid should be of high purity (>95%)[5][6][7][8]. For the synthesis of its metal complexes, a stoichiometric amount of a suitable metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Zn(II), Co(II), or Ni(II)) should be reacted with the amino acid in a suitable solvent, typically water or a water/alcohol mixture.
Experimental Protocol:
Ligand Solution Preparation: Dissolve a precise amount of (R)-2-Amino-3-(2-aminophenyl)propanoic acid in deionized water, adjusting the pH with a non-coordinating base (e.g., NaOH) to deprotonate the carboxylic acid and enhance solubility.
Metal Salt Solution Preparation: In a separate vessel, dissolve an equimolar or desired stoichiometric ratio of the chosen metal salt in deionized water.
Complex Formation: Slowly add the metal salt solution to the ligand solution with constant stirring. A color change or the formation of a precipitate may indicate complex formation.
Purification: The resulting complex should be purified to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system is the preferred method. The purity of the complex should be verified by techniques such as NMR, FT-IR, and elemental analysis.
Crystallization Strategies
The formation of single crystals is often the most challenging step. It is an empirical science that requires screening a wide range of conditions.
Key Crystallization Techniques:
Slow Evaporation: A solution of the complex is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of nucleation and crystal growth.
Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated complex solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually brings the complex to supersaturation, promoting crystallization. This is a widely used technique for both small molecules and proteins[9].
Solvent Layering: A solution of the complex is carefully layered with a less-dense, miscible solvent in which the complex has lower solubility. Slow diffusion at the interface can lead to the growth of high-quality crystals.
Screening Crystallization Conditions:
A systematic approach to screening involves varying the following parameters:
Solvent System: Water, ethanol, methanol, acetonitrile, and mixtures thereof.
Precipitant: For vapor diffusion, a range of precipitants such as polyethylene glycols (PEGs), salts (e.g., ammonium sulfate, sodium citrate), and organic solvents should be screened.
Concentration: A concentration gradient of the complex should be tested.
Temperature: Crystallization should be attempted at different temperatures (e.g., 4 °C, room temperature).
pH: The pH of the solution can significantly influence the charge state of the complex and its solubility.
The following diagram illustrates the general workflow for obtaining and analyzing X-ray crystallography data.
Caption: Experimental workflow for X-ray crystallography.
Comparative Analysis with Structurally Related Amino Acid Complexes
In the absence of data for (R)-2-Amino-3-(2-aminophenyl)propanoic acid complexes, we can gain valuable predictive insights by examining the crystallographic data of complexes formed by structurally similar amino acids like phenylalanine and tryptophan. These amino acids share the core α-amino acid structure and an aromatic side chain.
The following tables summarize key crystallographic parameters for selected phenylalanine and tryptophan complexes, providing a baseline for what might be expected for (R)-2-Amino-3-(2-aminophenyl)propanoic acid complexes.
Table 1: Crystallographic Data for Phenylalanine Complexes
Note: Complete unit cell parameters were not available in all referenced abstracts.
Interpreting the Comparative Data
The data in the tables above reveal several key points:
Chirality and Space Groups: The chirality of the amino acid often dictates the space group. Complexes of a single enantiomer will crystallize in non-centrosymmetric space groups, as seen with the L-phenylalanine complexes[10][11].
Coordination Environment: While not detailed in the tables, the referenced literature describes various coordination modes for amino acids. For (R)-2-Amino-3-(2-aminophenyl)propanoic acid, one can anticipate chelation involving the carboxylate and α-amino groups, a common feature for α-amino acids[12]. The additional 2-amino group on the phenyl ring introduces the possibility of forming polynuclear complexes or acting as a bridging ligand.
Intermolecular Interactions: Hydrogen bonding involving the amino and carboxylate groups is expected to play a significant role in the crystal packing, as is common in amino acid structures[10]. Pi-stacking interactions between the phenyl rings are also a possibility.
The logical process for comparing a new crystal structure with existing data is outlined in the diagram below.
Caption: Logic for comparing crystallographic data.
Conclusion
While X-ray crystallographic data for (R)-2-Amino-3-(2-aminophenyl)propanoic acid complexes is not yet publicly available, this guide provides a robust framework for its generation and interpretation. By following the detailed experimental protocols and leveraging comparative analysis with known structures of similar amino acids, researchers can confidently pursue the elucidation of these novel complexes. The structural insights gained from such studies will undoubtedly accelerate the development of new therapeutics and functional materials.
References
Ahmed, S. A., Miles, E. W., & Davies, D. R. (1985). Crystallization and preliminary X-ray crystallographic data of the tryptophan synthase alpha 2 beta 2 complex from Salmonella typhimurium. The Journal of biological chemistry, 260(6), 3716–3718. [Link]
Yang, F., Gao, F., Zhou, H., & Wang, E. (2008). Catalytic mechanism of the tryptophan activation reaction revealed by crystal structures of human tryptophanyl-tRNA synthetase in different enzymatic states. Nucleic acids research, 36(4), 1361–1370. [Link]
Prasad, G. S., & Vijayan, M. (1991). X-ray studies on crystalline complexes involving amino acids and peptides. XXI. Structure of a (1:1) complex between l-phenylalanine and d-valine. Acta Crystallographica Section C: Crystal Structure Communications, 47(12), 2603–2606. [Link]
Prakash, D. J., & Kumar, R. M. (2018). A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. International Journal of ChemTech Research, 11(05), 230-240. [Link]
Cambridge Structural Database. (2023). In Wikipedia. [Link]
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta crystallographica. Section B, Structural science, crystal engineering and materials, 72(Pt 2), 171–179. [Link]
Southern University of Science and Technology Library. (n.d.). CSD (Cambridge Structural Database). Retrieved March 10, 2026, from [Link]
O'Neill, M. J. (2013). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. Fritz Haber Institute of the Max Planck Society. [Link]
Validation of chiral purity for (R)-2-Amino-3-(2-aminophenyl)propanoic acid batches
Analytical Comparison Guide: Validation of Chiral Purity for (R)-2-Amino-3-(2-aminophenyl)propanoic acid Batches As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the chira...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: Validation of Chiral Purity for (R)-2-Amino-3-(2-aminophenyl)propanoic acid Batches
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the chiral purity of unnatural amino acids. (R)-2-Amino-3-(2-aminophenyl)propanoic acid (commonly known as D-2-aminophenylalanine) is a highly specialized building block used in the synthesis of advanced therapeutic peptides. The presence of its (S)-enantiomer (L-isomer) as an impurity can drastically alter the secondary structure, pharmacological efficacy, and immunogenic profile of the final peptide drug product.
Regulatory bodies strictly mandate the control of diastereomeric impurities arising from chiral starting materials . However, the unique structural topology of the ortho-aniline moiety presents significant chromatographic challenges. This guide objectively compares available analytical modalities and provides a field-proven, self-validating protocol for the robust quantification of chiral purity.
Mechanistic Challenges of the Ortho-Aniline Moiety
Standard D-phenylalanine derivatives are routinely analyzed using polysaccharide-based chiral stationary phases (CSPs) via
interactions. However, the ortho-amino substitution in (R)-2-Amino-3-(2-aminophenyl)propanoic acid introduces complex electronic and steric variables:
Intramolecular Hydrogen Bonding: The ortho-NH
group can form hydrogen bonds with the carboxylic acid or alpha-amino group, altering the molecule's spatial conformation and shielding chiral recognition sites.
Dual pKa Values: The alpha-amine (pKa
9.2) and the ortho-aniline (pKa 4.6) require precise pH control to ensure uniform ionization states during separation.
Fig 1. Chiral recognition mechanisms on a Crown Ether stationary phase.
Objective Comparison of Chiral Analytical Modalities
To establish the most reliable method for batch release, we must evaluate the causality behind each technique's performance .
Indirect HPLC (Pre-column Derivatization): Utilizing Marfey’s reagent converts enantiomers into diastereomers. Drawback: The ortho-amino group causes severe steric hindrance during derivatization, leading to incomplete reactions and the risk of kinetic resolution (where one enantiomer reacts faster than the other), artificially skewing the purity data.
Direct Chiral HPLC (Polysaccharide CSPs): Columns like Chiralpak IC rely on hydrophobic and
interactions . Drawback: Underivatized amino acids exhibit severe peak tailing on these columns due to non-specific ionic interactions with the silica support, necessitating time-consuming Fmoc-protection prior to analysis.
Direct Chiral HPLC (Crown Ether CSPs): Columns like Chiralpak CR(+) utilize an 18-crown-6 ether structure to form a host-guest inclusion complex specifically with primary amines. Advantage: This method requires no derivatization and leverages an acidic mobile phase to fully protonate both amino groups, neutralizing the ortho-aniline's interference.
Table 1: Comparative Performance of Chiral Analytical Techniques
Analytical Modality
Column / Reagent
Sample Prep
Resolution ()
LOD (%)
Verdict
Direct HPLC (Crown Ether)
Chiralpak CR(+)
Dilute & Shoot
3.2
0.02
Optimal - High accuracy, no derivatization artifacts.
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) ensures that any deviation in mobile phase pH or column degradation is immediately flagged before batch data is acquired .
Step 1: Mobile Phase Preparation
Action: Prepare a solution of 10 mM Perchloric acid (HClO
) in Water / Methanol (80:20, v/v). Adjust to pH 1.5 - 2.0.
Causality: The highly acidic pH is critical. It guarantees that both the alpha-amine (pKa 9.2) and the ortho-amine (pKa 4.6) are fully protonated (
). Only the protonated alpha-amine can form the requisite host-guest complex with the crown ether cavity.
Step 2: System Suitability Testing (SST) - The Self-Validating Checkpoint
Action: Inject 5
L of a 0.5 mg/mL racemic standard of (R/S)-2-Amino-3-(2-aminophenyl)propanoic acid.
Acceptance Criteria:
Resolution (
) between (S) and (R) peaks must be 2.5.
Tailing factor (
) for the (R)-enantiomer must be 1.2.
Causality: If
, it indicates insufficient protonation (check pH) or column saturation. The system halts, preventing the reporting of false-positive purity data.
Step 3: Sample Preparation & Analysis
Action: Accurately weigh 10.0 mg of the (R)-2-Amino-3-(2-aminophenyl)propanoic acid batch. Dissolve in 10 mL of mobile phase (1.0 mg/mL). Inject 5
L.
Causality: Maintaining a concentration of 1.0 mg/mL prevents column overloading. Overloading causes peak fronting of the major (R)-enantiomer, which can eclipse the minor (S)-enantiomer eluting nearby, leading to an underestimation of impurities.
Step 4: Quantitation via Area Normalization
Action: Calculate the % (S)-enantiomer using the formula:
.
Causality: Because enantiomers possess identical molar absorptivities at the detection wavelength (UV 254 nm), area normalization provides absolute quantitation without the need for separate calibration curves for the impurity.
Fig 2. Self-validating workflow for chiral purity validation of D-2-aminophenylalanine.
Experimental Validation Data
The robustness of the Crown Ether method was validated against ICH Q2(R1) guidelines. The data confirms that the method is highly sensitive and capable of detecting trace levels of the (S)-enantiomer well below the standard 0.1% specification limit.
For the batch release of (R)-2-Amino-3-(2-aminophenyl)propanoic acid, direct chiral HPLC utilizing a Crown Ether stationary phase is the undisputed optimal modality. By eliminating the need for derivatization, we remove the risk of artifactual impurity generation caused by the sterically hindered ortho-aniline group. Implementing the self-validating protocol outlined above ensures that all chiral purity data is scientifically sound, reproducible, and fully compliant with stringent regulatory standards.
References
Title: Clinical Pharmacology Considerations for Peptide Drug Products
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of amino acid derivatives
Source: RSC Advances (Royal Society of Chemistry)
URL: [Link]
Title: Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry
Source: Analytical Chemistry (American Chemical Society)
URL: [Link]
Comparative
IR spectroscopy characteristic peaks of (R)-2-Amino-3-(2-aminophenyl)propanoic acid
An In-Depth Guide to the Infrared Spectroscopy of (R)-2-Amino-3-(2-aminophenyl)propanoic acid Introduction: Deciphering Molecular Architecture with Infrared Light (R)-2-Amino-3-(2-aminophenyl)propanoic acid, a complex am...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Infrared Spectroscopy of (R)-2-Amino-3-(2-aminophenyl)propanoic acid
Introduction: Deciphering Molecular Architecture with Infrared Light
(R)-2-Amino-3-(2-aminophenyl)propanoic acid, a complex amino acid derivative, presents a fascinating case for structural elucidation via Infrared (IR) spectroscopy. Its multifaceted structure, incorporating a primary aliphatic amine, a primary aromatic amine, a carboxylic acid, and an ortho-disubstituted benzene ring, results in a rich and informative IR spectrum. As with most amino acids, it predominantly exists in a zwitterionic form in the solid state, a crucial factor that profoundly influences its vibrational characteristics.
This guide provides a comprehensive analysis of the expected characteristic IR absorption peaks for this molecule. We will deconstruct the spectrum by comparing the vibrational modes of its constituent functional groups to those of simpler, analogous molecules. This comparative approach, grounded in fundamental spectroscopic principles, offers researchers a logical framework for identifying and verifying the structure of this and related compounds.
Molecular Structure and Key Vibrational Units
The first step in any spectroscopic analysis is a thorough understanding of the molecular structure. The key functional groups that will dictate the IR spectrum are highlighted below. In its solid-state zwitterionic form, the aliphatic amine is protonated to an ammonium group (-NH₃⁺), and the carboxylic acid is deprotonated to a carboxylate group (-COO⁻). The less basic aromatic amine likely remains unprotonated.
Figure 1: Key functional groups of (R)-2-Amino-3-(2-aminophenyl)propanoic acid in its zwitterionic form.
Comparative Analysis of Characteristic IR Peaks
The IR spectrum of a complex molecule can be understood by dissecting it into contributions from its individual functional groups and comparing them to simpler reference compounds. The zwitterionic nature is the most significant factor, fundamentally altering the absorptions of the amino and carboxyl groups compared to their neutral forms.
The N-H and O-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by the stretching vibrations of N-H and O-H bonds.
Aromatic Amine (-NH₂): A primary aromatic amine, like aniline, typically shows two distinct, sharp to medium bands.[1][2][3]
Asymmetric N-H Stretch: ~3450-3380 cm⁻¹
Symmetric N-H Stretch: ~3360-3300 cm⁻¹
These peaks are expected to be present and are a key indicator of the unprotonated aromatic amine group.
Aliphatic Ammonium (-NH₃⁺): In the zwitterionic form, the aliphatic amine is protonated. The N-H stretching vibrations of this -NH₃⁺ group are very different from a free amine. They appear as a very broad and strong series of absorption bands in the 3200-2500 cm⁻¹ range, which often show some sub-structure.[4] This broadness is due to extensive hydrogen bonding in the crystal lattice. This feature will overlap with the C-H stretching region.
Carboxylic Acid (-COOH) vs. Carboxylate (-COO⁻): A standard carboxylic acid shows an extremely broad O-H stretch from 3300-2500 cm⁻¹.[5][6][7] However, in the zwitterionic form, this proton is absent. Therefore, the characteristic broad O-H absorption of a carboxylic acid will be absent . The presence of the broad -NH₃⁺ stretch in a similar region can sometimes cause confusion, but the overall pattern is distinct.
The Carbonyl and C=C Stretching Region (1800 cm⁻¹ - 1450 cm⁻¹)
This region is highly diagnostic for carbonyl compounds and aromatic rings.
Carboxylate (-COO⁻) Stretch: The most telling feature of the zwitterionic amino acid is the replacement of the sharp, intense C=O stretch of a carboxylic acid (typically 1760-1710 cm⁻¹) with two distinct carboxylate stretches.[4]
Asymmetric -COO⁻ Stretch: A strong band between 1610-1550 cm⁻¹ .
Symmetric -COO⁻ Stretch: A weaker to medium band between 1420-1380 cm⁻¹ .
Ammonium (-NH₃⁺) and Amine (-NH₂) Bending:
The asymmetric deformation (bending) of the -NH₃⁺ group occurs around 1630-1550 cm⁻¹ , often overlapping with the strong asymmetric carboxylate stretch.[4]
The symmetric deformation of the -NH₃⁺ group appears near 1550-1485 cm⁻¹ .
The primary aromatic amine shows an N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ range.[1]
Aromatic C=C Stretches: The benzene ring gives rise to several C=C in-ring stretching vibrations, typically appearing as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹ .[8][9] These may be sharp and of variable intensity and can sometimes overlap with the other strong absorptions in this region.
The Fingerprint Region (1450 cm⁻¹ - 650 cm⁻¹)
This region contains a wealth of complex vibrations, including C-H bends, C-N stretches, and out-of-plane aromatic C-H bends that are diagnostic of the substitution pattern.
C-N Stretches:
Aromatic C-N Stretch: A strong band is expected in the 1335-1250 cm⁻¹ region.[1]
Aliphatic C-N Stretch: This vibration, corresponding to the Cα-N bond, is weaker and found in the 1250–1020 cm⁻¹ range.[1]
Aromatic C-H Bending (Out-of-Plane): The pattern of C-H "wagging" vibrations is highly characteristic of the substitution pattern on the benzene ring. For an ortho-disubstituted ring, a single strong absorption band is expected in the range of 770-735 cm⁻¹ .[8][10][11] The absence of a strong band near 690 cm⁻¹ helps distinguish it from a monosubstituted ring.[10]
Summary of Expected Characteristic Peaks
The following table summarizes the anticipated IR absorption bands for (R)-2-Amino-3-(2-aminophenyl)propanoic acid, assuming a solid-state zwitterionic structure.
Wavenumber (cm⁻¹)
Functional Group / Vibration
Expected Intensity
Appearance
Notes
~3450-3300
Aromatic Amine (N-H Stretch)
Medium, Sharp
Two distinct peaks
Key evidence for the unprotonated aromatic -NH₂ group.[1][3]
3200-2500
Aliphatic Ammonium (N-H Stretch)
Strong, Broad
Very broad with structure
Characteristic of the -NH₃⁺ group in the zwitterionic form due to hydrogen bonding.[4]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To validate the theoretical analysis, a high-quality spectrum must be obtained. The following protocol outlines the standard potassium bromide (KBr) pellet method, which is ideal for solid samples like amino acids.
Objective: To prepare a solid sample of (R)-2-Amino-3-(2-aminophenyl)propanoic acid in a KBr pellet for analysis by FTIR spectroscopy.
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for at least 2-4 hours and cooling it in a desiccator. Causality: KBr is hygroscopic; absorbed water will cause a large, broad O-H peak around 3400 cm⁻¹ and a smaller H-O-H bending peak around 1640 cm⁻¹, which can obscure key sample peaks.
Sample Preparation: Weigh approximately 1-2 mg of the amino acid sample and 100-200 mg of the dry KBr powder. The sample-to-KBr ratio should be roughly 1:100. Causality: This low concentration prevents total absorption of the IR beam (saturated peaks) and ensures the sample is finely dispersed.
Grinding: Transfer the KBr and sample to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. Causality: Vigorous grinding reduces the particle size of the sample to less than the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks.
Pellet Pressing: Transfer a portion of the powdered mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes.
Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent. Trustworthiness: A cloudy or opaque pellet indicates poor grinding, moisture contamination, or insufficient pressure, and will result in a poor-quality spectrum with a sloping baseline and scattered light.
Spectral Acquisition:
Place the pellet in the spectrometer's sample holder.
Collect a background spectrum of the empty sample chamber. This accounts for atmospheric CO₂ and H₂O vapor.
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[16]
The final spectrum is automatically generated as the ratio of the sample scan to the background scan.
Conclusion
The IR spectrum of (R)-2-Amino-3-(2-aminophenyl)propanoic acid is a detailed fingerprint of its complex molecular structure. The key to accurate interpretation lies in recognizing its existence as a zwitterion in the solid state. The expected spectrum is defined by the absence of a traditional carboxylic acid O-H and C=O stretch, and the presence of strong, broad ammonium (-NH₃⁺) N-H stretches and distinct asymmetric and symmetric carboxylate (-COO⁻) absorptions. These features, combined with the characteristic dual peaks of the primary aromatic amine and the strong out-of-plane bending band confirming ortho-substitution, provide a robust and self-validating system for the structural confirmation of this molecule.
References
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]
Deshpande, A. (2011, June 10). Structural analysis of amines. PharmaXChange.info. Retrieved from [Link]
LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
Micro-Controle. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]
Quimicaorganica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]
Wang, C., et al. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 22(6), 956-9. Retrieved from [Link]
Joe. (n.d.). Infrared spectra of aromatic rings. Chemistry, Structures & 3D Molecules. Retrieved from [Link]
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
Wang, X., et al. (2023). Preparation and Anticorrosive Property of Soluble Aniline Tetramer. Polymer Engineering & Science. Retrieved from [Link]
Rai, V. K., et al. (2004). Overtone Spectra of Aniline Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(1-2), 53-6. Retrieved from [Link]
Oreate AI. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Oreate AI Blog. Retrieved from [Link]
D'Abramo, M., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1195-1203. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical spectra of (b) neutral aniline molecule, and (c) its negative ion. Retrieved from [Link]
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
Wen, Z. Q., & Diem, M. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3479-3488. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Ordway, F. (n.d.). IR Chart. Michigan State University. Retrieved from [Link]
Warnke, S., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers. Refubium - Freie Universität Berlin. Retrieved from [Link]
ResearchGate. (n.d.). The important IR absorption bands of L-phenylalanine. Retrieved from [Link]
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]
Wiley-VCH. (n.d.). 2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid, N,N',N',o-tetrakis-methyl. SpectraBase. Retrieved from [Link]
Carnegie, P. D., et al. (2006). Infrared spectroscopy of phenylalanine Ag(I) and Zn(II) complexes in the gas phase. The Journal of Physical Chemistry A, 110(2), 671-678. Retrieved from [Link]
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]
Comparative study of (R)-o-aminophenylalanine vs (R)-p-aminophenylalanine properties
As a Senior Application Scientist in peptide engineering and bioconjugation, I have designed this technical guide to objectively compare the structural, physicochemical, and reactive profiles of two highly valuable unnat...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in peptide engineering and bioconjugation, I have designed this technical guide to objectively compare the structural, physicochemical, and reactive profiles of two highly valuable unnatural amino acids (UAAs): (R)-o-aminophenylalanine and (R)-p-aminophenylalanine .
The (R)-stereocenter designates these as D-amino acids, which inherently shields the resulting peptides from endogenous proteases, significantly extending their in vivo half-life. However, the positional isomerism of the aniline amino group (ortho vs. para) dictates entirely divergent reactivity profiles, dictating their specific applications in drug development, peptidomimetics, and bioconjugation[1].
Mechanistic & Structural Divergence
The strategic selection between the ortho and para isomers hinges on the spatial orientation of the aniline amine relative to the peptide backbone and its resulting electronic properties.
(R)-p-Aminophenylalanine (pAF) : The amino group is positioned at the para-carbon, projecting outward and away from the steric bulk of the peptide backbone. This high solvent accessibility makes pAF an ideal handle for intermolecular bioconjugation (e.g., Antibody-Drug Conjugates)[1]. Crucially, the aniline NH₂ group exhibits a depressed pKa of ~4.6[2]. At physiological pH (7.5), this group remains unprotonated and highly nucleophilic, enabling chemoselective reactions in the presence of native aliphatic amines (like Lysine, pKa ~10.5), which are protonated and rendered inert[2]. Furthermore, pAF's unique redox potential allows it to form stable aniline free radicals, making it a powerful tool for studying metal-mediated electron transfer in metalloenzymes[3].
(R)-o-Aminophenylalanine (oAF) : The amino group is located at the ortho-carbon, placing it in immediate spatial proximity to the peptide backbone. While this creates steric hindrance that limits intermolecular conjugation, it provides a massive entropic advantage for intramolecular reactions. oAF is primarily utilized to synthesize conformationally constrained cyclic peptides (e.g., quinoxaline or indole scaffolds) or to act as a bidentate ligand for metal chelation, effectively locking the peptide into a bioactive conformation to enhance target affinity.
Quantitative Data Comparison
The following table summarizes the core physicochemical metrics and application profiles of both UAAs to guide experimental design.
Property
(R)-o-Aminophenylalanine
(R)-p-Aminophenylalanine
Positional Isomerism
Ortho (2-position)
Para (4-position)
Aniline pKa
~4.5 - 4.8
~4.6
Steric Accessibility
Low (Hindered by backbone)
High (Projected outward into solvent)
Primary Reactivity Mode
Intramolecular cyclization, metal chelation
Intermolecular bioconjugation, cross-linking
Proteolytic Stability
High (D-enantiomer)
High (D-enantiomer)
Key Applications
Constrained peptidomimetics, target-binding loops
ADCs, chemoselective N-arylation, radical probes
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating analytical checkpoints to confirm causality and experimental success before proceeding.
Protocol 1: Chemoselective Palladium-Mediated N-Arylation of (R)-p-Aminophenylalanine
Objective: Site-specific bioconjugation of unprotected peptides via Curtin-Hammett control[2].
Causality: At pH 7.5, the pAF aniline is unprotonated, while native lysines are protonated. Utilizing an electron-deficient Palladium Oxidative Addition Complex (OAC) further depresses the pKa of the palladium-bound amine intermediate, accelerating the C-N bond formation exclusively at the para-position[2].
Peptide Preparation: Dissolve the unprotected (R)-pAF-containing peptide in 100 mM sodium phosphate buffer (pH 7.5) to a final concentration of 100 µM.
Reagent Addition: Add 2.0 equivalents of the pre-formed Pd-OAC (e.g., derived from 4-bromobenzonitrile) dissolved in a minimal volume of DMSO (ensuring final organic cosolvent is <10% v/v).
Incubation: Agitate the mixture at room temperature for 1-2 hours. Causality: Mild temperatures prevent the degradation of sensitive peptide bonds while allowing the kinetically favored pAF arylation to reach completion.
Self-Validation Checkpoint (LC-MS): Aliquot 2 µL of the reaction mixture and analyze via LC-MS.
Validation Criteria: A single mass shift corresponding to the aryl adduct (+101 Da for benzonitrile) must be observed. The strict absence of +202 Da peaks confirms absolute chemoselectivity against lysine residues.
Purification: Quench the reaction with 3-mercaptopropionic acid to scavenge residual palladium, followed by preparative HPLC purification.
Protocol 2: Solid-Phase Synthesis of Constrained Quinoxaline Scaffolds via (R)-o-Aminophenylalanine
Objective: Generation of conformationally locked cyclic peptidomimetics to enhance target affinity.
Causality: The ortho-positioning of the aniline amine places it in immediate proximity to the N-terminal alpha-amine. This pre-organization lowers the entropic barrier for a double condensation reaction with a 1,2-dicarbonyl electrophile, driving the formation of a rigid quinoxaline ring system.
Resin Swelling & Deprotection: Swell the Fmoc-protected (R)-oAF-peptide-resin in DMF. Remove the N-terminal Fmoc group using 20% piperidine in DMF.
Cyclization Reaction: Wash the resin and add 5.0 equivalents of a 1,2-dicarbonyl compound (e.g., phenylglyoxal) in a solution of 1% acetic acid in DMF. Causality: The mild acid catalyzes the initial imine formation without prematurely cleaving the peptide from the acid-sensitive resin.
Incubation: Shake the suspension at 45°C for 4 hours to drive the thermodynamically favored aromatic ring closure.
Self-Validation Checkpoint (Kaiser Test): Perform a Kaiser (ninhydrin) test on an aliquot of resin beads.
Validation Criteria: A colorless/yellow bead indicates a negative test, confirming that both the alpha-amine and the ortho-aniline amine have been fully consumed in the cyclization. A blue bead indicates incomplete ring closure, necessitating re-exposure to the dicarbonyl reagent.
Cleavage: Wash the resin thoroughly and cleave the cyclic peptide using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail.
Pathway Visualizations
Fig 1: Chemoselective N-arylation of pAF driven by Curtin-Hammett control at physiological pH.
Fig 2: Intramolecular cyclization pathway of oAF leveraging steric proximity to the backbone.
References
Selective N-Arylation of p-Aminophenylalanine in Unprotected Peptides with Organometallic Palladium Reagents. National Institutes of Health (NIH) / PubMed Central.[Link]
Replacement of Tyrosines by Unnatural Amino Acid Aminophenylalanine Leads to Metal-Mediated Aniline Free Radical Formation in a Copper Amine Oxidase. ACS Chemical Biology.[Link]
Compositions containing, methods and uses of antibody-tlr agonist conjugates.
A Senior Application Scientist's Guide to Chromatographic Analysis of (R)-2-Amino-3-(2-aminophenyl)propanoic acid
This guide provides a comprehensive framework for developing and comparing chromatographic methods for the analysis of (R)-2-Amino-3-(2-aminophenyl)propanoic acid. As a non-proteinogenic amino acid and a tryptophan analo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for developing and comparing chromatographic methods for the analysis of (R)-2-Amino-3-(2-aminophenyl)propanoic acid. As a non-proteinogenic amino acid and a tryptophan analog, this compound presents unique challenges and opportunities in its separation and quantification due to its chirality, zwitterionic nature, and aromaticity. This document moves beyond a simple recitation of retention times to explain the fundamental principles and strategic decisions required to achieve robust and reliable analytical results.
Understanding the Analyte: Physicochemical Properties
Before embarking on method development, a thorough understanding of the analyte's structure is paramount. (R)-2-Amino-3-(2-aminophenyl)propanoic acid (MW: 180.20 g/mol ) possesses several key features that dictate its chromatographic behavior:
Chiral Center: The presence of a stereocenter at the alpha-carbon necessitates the use of chiral chromatography to separate it from its (S)-enantiomer.
Zwitterionic Nature: Like other amino acids, it contains both a basic amino group and an acidic carboxylic acid group. Its charge state is highly dependent on pH, influencing its retention in ion-exchange and reversed-phase chromatography.
Aromaticity and Polarity: The aminophenyl group imparts aromatic character, allowing for UV detection, but also increases its polarity compared to phenylalanine. This high polarity can make retention on traditional reversed-phase columns challenging.[1][2]
These properties suggest that no single chromatographic mode is universally optimal. Therefore, a comparative approach involving Chiral, Reversed-Phase (RP), and Hydrophilic Interaction Liquid Chromatography (HILIC) is warranted.
Comparative Analysis of Chromatographic Strategies
The selection of a chromatographic mode is the most critical decision in method development. The following table compares potential starting points for the analysis of (R)-2-Amino-3-(2-aminophenyl)propanoic acid.
Chromatographic Mode
Principle
Primary Application
Advantages
Challenges
Chiral HPLC
Enantioselective interactions with a Chiral Stationary Phase (CSP).[3]
Enantiomeric purity determination and separation of (R)- and (S)-isomers.
Direct separation of enantiomers without derivatization.
Method development can be complex; requires screening of multiple columns and mobile phases.[4][5]
Reversed-Phase (RP-HPLC)
Partitioning based on hydrophobicity between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Achiral analysis, quantification, and purity assessment.
High efficiency, robustness, and wide applicability.[6][7][8]
Poor retention of the polar analyte may require derivatization or ion-pairing agents.[1][2]
HILIC
Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.[9]
Analysis of highly polar compounds without derivatization.
Excellent retention for polar molecules like amino acids; compatible with mass spectrometry.[1][9][10][11]
Can be sensitive to mobile phase composition and sample matrix; may require longer equilibration times.
Experimental Protocols & Method Development Workflow
A systematic approach is crucial for efficient method development. The following workflow and protocols provide a validated starting point for your experiments.
Method Development Workflow
The logical flow for selecting and optimizing a chromatographic method is depicted below. The initial screening phase is designed to quickly identify the most promising column and mobile phase combinations.
Caption: Workflow for chromatographic method development.
Protocol 1: Chiral HPLC Screening
Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase system for the enantioseparation of (R)- and (S)-2-Amino-3-(2-aminophenyl)propanoic acid. Polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[3][4]
Instrumentation: HPLC or UHPLC system with UV detector (set to ~280 nm).
Procedure:
Equilibrate the first column with the NP mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.
Inject a 5 µL sample of the racemic standard.
Run the analysis for approximately 15-20 minutes.
If separation is not achieved, flush the column and switch to the RP mobile phase. Repeat steps 1-3.
If separation is still not achieved, flush and switch to the PO mobile phase. Repeat steps 1-3.
Repeat steps 1-5 for the second chiral column.
Evaluation: Compare the chromatograms. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks. The mechanism involves the formation of transient diastereomeric complexes between the analyte and the CSP.[3]
Protocol 2: Reversed-Phase HPLC with Ion-Pairing
Objective: To achieve retention and good peak shape for the polar, zwitterionic analyte on a standard C18 column. Ion-pairing agents are used to form a neutral, more hydrophobic complex that can be retained.[12][13]
Materials:
Column: C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: Water with 5 mM Sodium 1-Heptanesulfonate (or other alkyl sulfonate)[12], adjusted to pH 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile
Instrumentation: HPLC system with UV detector.
Procedure:
Equilibrate the column with a mobile phase composition of 95% A and 5% B.
Inject a 10 µL sample.
Run a linear gradient from 5% B to 50% B over 20 minutes.
Hold at 50% B for 5 minutes.
Return to initial conditions and re-equilibrate for 5 minutes.
Evaluation: Assess the retention time and peak shape. If retention is too low, a longer-chain ion-pairing agent like perfluorooctanoic acid (PFOA) can be considered, which increases retention times.[12]
Protocol 3: HILIC Method
Objective: To retain and separate the underivatized amino acid based on its high polarity.[1][10] HILIC is particularly advantageous as it often uses mobile phases compatible with mass spectrometry.[9][11]
Materials:
Column: Amide-based HILIC column (e.g., Acquity BEH Amide) or a zwitterionic phase (e.g., Poroshell 120 HILIC-Z).[9][10]
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0 (with Formic Acid).
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 (with Formic Acid).
Instrumentation: HPLC or UHPLC system with UV or MS detector.
Procedure:
Equilibrate the column with 100% Mobile Phase A for at least 20 minutes.
Inject a 2 µL sample (dissolved in 90% Acetonitrile).
Run a linear gradient from 0% B to 40% B over 15 minutes.
Hold at 40% B for 3 minutes.
Return to initial conditions and re-equilibrate for 7 minutes.
Evaluation: HILIC separates compounds based on their polarity, with more polar compounds being retained longer.[14] Expect this tryptophan analog to be well-retained.
Data Interpretation and Method Selection
The choice of the final method depends on the analytical goal.
For Enantiomeric Purity: The Chiral HPLC method is the only viable option. The best CSP/mobile phase combination from the screening should be further optimized by fine-tuning the percentage of the organic modifier to achieve optimal resolution and run time.
For Total Quantification (Achiral): Both RP-HPLC and HILIC are suitable. The HILIC method is often preferred as it avoids derivatization or the use of non-volatile ion-pairing agents, making it cleaner and more compatible with MS detection.[11] The RP-HPLC method, while requiring additives, is extremely robust and widely understood.
The logical decision process for selecting the optimal method based on experimental outcomes is illustrated below.
Caption: Decision tree for final chromatographic method selection.
References
Gołofit, T. & Buś, P. (2020). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]
Bell, D. S. & Wallworth, D. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]
Ekaidem, I. S., et al. (1997). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed. [Link]
HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. HPLC. [Link]
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
Kim, M., et al. (2015). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives. Springer Nature Experiments. [Link]
Gołofit, T. & Buś, P. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. [Link]
Ilisz, I., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs. MDPI. [Link]
Klont, F., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed. [Link]
Du, C.-X. & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. [Link]
Sulistyarti, H., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]
Gołofit, T. & Buś, P. (2020). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ResearchGate. [Link]
Personal protective equipment for handling (R)-2-Amino-3-(2-aminophenyl)propanoic acid
As researchers pushing the boundaries of peptide engineering and antibody-drug conjugates (ADCs) [3], the incorporation of non-natural amino acids like (R)-2-Amino-3-(2-aminophenyl)propanoic acid (commonly known as D-2-a...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers pushing the boundaries of peptide engineering and antibody-drug conjugates (ADCs) [3], the incorporation of non-natural amino acids like (R)-2-Amino-3-(2-aminophenyl)propanoic acid (commonly known as D-2-aminophenylalanine) is indispensable. This compound is frequently utilized to introduce unique structural conformations, such as blocking IgG binding to FcRn [1].
However, the unique structural properties that make this compound valuable also dictate specific handling requirements. As a Senior Application Scientist, I have designed this guide to provide you with an authoritative, self-validating operational framework. This is not just a list of rules; it is a mechanistic approach to laboratory safety that ensures both user protection and experimental integrity.
Chemical Identity & Hazard Profile
Before handling any chemical, you must understand its physical properties and hazard profile [2]. (R)-2-Amino-3-(2-aminophenyl)propanoic acid is typically supplied as a fine, lyophilized solid. Its primary risks stem from its potential to aerosolize and interact with mucous membranes.
Property
Detail
Chemical Name
(R)-2-Amino-3-(2-aminophenyl)propanoic acid
Synonyms
D-2-Aminophenylalanine
CAS Number
196100-87-5 (R-enantiomer) / 1758-83-4 (Racemic)
Molecular Formula
C9H12N2O2
Molecular Weight
180.20 g/mol
Physical State
Solid powder
GHS Hazard Statements
H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Personal Protective Equipment (PPE) Matrix: The Causality of Protection
Standard lab attire is insufficient when handling highly concentrated, biologically active non-natural amino acids. Your PPE must form a comprehensive barrier against the specific hazards of this compound.
Eye Protection: Chemical Safety Goggles
Causality: The fine powder form poses a high risk of corneal irritation (H319) via accidental aerosolization or secondary transfer from contaminated gloves. Safety glasses with side shields leave gaps; sealed goggles are mandatory during the weighing phase.
Skin Protection: Nitrile Gloves (≥0.11 mm thickness) and Flame-Resistant Lab Coat
Causality: Prevents dermal absorption and localized dermatitis (H315). Nitrile is selected over latex due to its superior chemical resistance to polar aprotic solvents (like DMSO or DMF) that are frequently used to solubilize aromatic amino acids.
Respiratory Protection: Fume Hood or N95/P100 Respirator
Causality: Mitigates inhalation risks associated with fine particulate matter (H335). All solid handling must occur inside a certified Class II Biological Safety Cabinet or Chemical Fume Hood. If a hood is unavailable, a well-fitted P100 particulate respirator is required.
Operational Workflow & Safety Protocols
To guarantee experimental reproducibility and safety, every step in the handling process must be a self-validating system .
Step 1: Environmental Control & Equipment Prep
Action: Ensure the chemical fume hood has a face velocity of 80-100 fpm. Use an anti-static bar or zero-stat gun to neutralize static charge on the weigh boat.
Causality: Unnatural amino acids often exist as highly electrostatic powders. Static repulsion can cause the powder to "jump" out of the boat, leading to inaccurate molarity calculations and environmental contamination.
Self-Validation: Pass a clean, gloved hand near the weigh boat. If the boat shifts or repels, static is still present. Re-apply the anti-static treatment until the boat remains perfectly stationary.
Step 2: Material Transfer and Weighing
Action: Transfer the solid using a grounded micro-spatula. Close the source bottle immediately after extraction.
Causality: Minimizes ambient moisture absorption (hygroscopy), which can degrade the compound and alter its true mass.
Self-Validation: Observe the balance reading. The weight must stabilize within 3 seconds. If the reading drifts continuously, it indicates either static interference or excessive air drafts in the hood, prompting immediate recalibration or draft shield adjustment before proceeding.
Step 3: Solubilization
Action: Add the solvent (e.g., DMSO) slowly down the side of the vial, then agitate gently.
Causality: The hydrophobic phenyl ring reduces aqueous solubility at neutral pH, often requiring polar aprotic solvents for initial stock preparation. Adding solvent down the side prevents the powder from being pushed up into the air by displaced gas.
Self-Validation: Inspect the solution against a dark background under direct light. The absolute absence of particulate scattering confirms complete dissolution, validating that the calculated molarity is accurate and the solution is safe for downstream transfer.
Standard Operating Procedure for Weighing and Solubilization.
Spill Response and Disposal Plan
Even with rigorous protocols, spills can occur. Your response must be immediate and methodical to prevent cross-contamination.
Spill Response Protocol
Assess and Isolate: Immediately halt work. If a large amount of powder is aerosolized, evacuate the immediate area for 15 minutes to allow the HVAC system to clear the particulates.
Solid Spills (Powder): Do not sweep dry. Dry sweeping aerosolizes the irritant. Lightly mist the spill with water or a compatible solvent to suppress dust, then wipe up with an inert absorbent pad.
Liquid Spills (Solution): Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
Decontamination: Wash the spill site thoroughly with soap and water, followed by a 70% ethanol wipe-down to ensure no organic residues remain.
Disposal Plan
Solid Waste: Collect all contaminated consumables (weigh boats, pipette tips, gloves) in a designated, labeled hazardous chemical waste bin. Do not dispose of in standard municipal trash.
Liquid Waste: Solutions containing (R)-2-Amino-3-(2-aminophenyl)propanoic acid and organic solvents (like DMSO) must be segregated into non-halogenated organic waste carboys for professional incineration. Never discharge these solutions into the sink.
Spill Response Decision Matrix for Solid and Liquid Forms.
References
Title: US8101186B2 - Peptides that block the binding of IgG to FcRn
Source: Google Patents
URL
Title: WO2024155627A1 - Anti-CD70 antibody-drug conjugates
Source: Google Patents
URL
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.